4-Ppbp maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPNIMFGJVLES-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-62-1 | |
| Record name | PPBP maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of 4-Ppbp Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound demonstrating significant neuroprotective properties. Its mechanism of action in neurons is multifaceted, primarily involving the modulation of sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the core neuronal mechanisms of 4-Ppbp maleate, including its molecular targets, downstream signaling pathways, and functional effects. This document summarizes quantitative binding affinity data, details experimental protocols for key assays, and provides visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.
Core Molecular Targets
The neuronal effects of this compound are principally attributed to its interaction with two key protein targets: the sigma-1 (σ1) receptor and the NMDA receptor.
Sigma-1 (σ1) Receptor Agonism
This compound is a potent agonist of the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, the σ1 receptor can translocate to various parts of the cell, including the plasma membrane, where it modulates the function of numerous ion channels and receptors.
NMDA Receptor Antagonism
This compound acts as a selective, non-competitive antagonist at NMDA receptors, specifically those containing the NR1a/2B subunit combination. This antagonism is achieved through binding within the ion channel pore, thereby blocking ion flux.[1]
Quantitative Binding Affinity
The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary molecular targets.
| Target | Radioligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Rat Brain | 1.8 | - | Glennon et al. (1991) |
| Sigma-2 (σ2) Receptor | [³H]DTG | Rat Liver | 2,300 | - | Glennon et al. (1991) |
| NMDA Receptor (NR1a/2B) | - | Recombinant (Xenopus oocytes) | - | 2000 | Whittemore et al. (1997)[2] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | >10,000 | - | Glennon et al. (1991) |
Downstream Signaling Pathways
The interaction of this compound with its primary targets initiates a cascade of intracellular signaling events, contributing to its overall neuronal effects.
ERK1/2 Signaling Pathway
As a σ1 receptor agonist, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons.[3][4] This signaling cascade is a crucial component of its neuroprotective mechanism.
References
- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma-1 Receptor Agonist Activity of 4-PPBP Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. As a sigma-1 receptor agonist, 4-PPBP has demonstrated significant neuroprotective effects in preclinical studies, making it a compound of interest for the development of therapeutics for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the sigma-1 receptor agonist activity of 4-PPBP maleate, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the binding affinity and functional activity of 4-PPBP at the sigma-1 receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Ki | 3.8 ± 0.5 nM | Guinea Pig Brain Membranes | [1] |
| Functional Activity | |||
| Emax (σ1R Homomer BRET) | ~0.03 | HEK293T cells | [1] |
Table 1: Quantitative Data for this compound at the Sigma-1 Receptor. This table provides a summary of the binding affinity (Ki) and functional activity (Emax) of 4-PPBP for the sigma-1 receptor.
Core Signaling Pathways
Activation of the sigma-1 receptor by agonists such as 4-PPBP initiates a cascade of intracellular signaling events. These pathways are crucial for the observed neuroprotective and cellular modulatory effects.
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway. This diagram illustrates the activation of the sigma-1 receptor by 4-PPBP, leading to the modulation of downstream signaling pathways, including ERK1/2 phosphorylation and neuronal nitric oxide synthase (nNOS) activity, ultimately resulting in neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the sigma-1 receptor agonist activity of this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is for determining the binding affinity (Ki) of 4-PPBP for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the appropriate dilution of this compound.
-
50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its Kd value.
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of 4-PPBP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of 4-PPBP for the sigma-1 receptor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Homomerization
This protocol describes a BRET assay to measure the effect of 4-PPBP on the homomerization of the sigma-1 receptor in living cells.[1]
Materials:
-
Cell Line: HEK293T cells.
-
Plasmids: Plasmids encoding sigma-1 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection Reagent.
-
BRET Substrate: Coelenterazine h.
-
Test Compound: this compound.
-
96-well white opaque microplates.
-
BRET-compatible microplate reader.
Procedure:
-
Co-transfect HEK293T cells with the sigma-1R-RLuc and sigma-1R-YFP constructs.
-
After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the BRET substrate, coelenterazine h, to each well.
-
Immediately measure the luminescence signals at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the 4-PPBP concentration to determine the EC50 and Emax values.
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to assess the effect of 4-PPBP on the phosphorylation of ERK1/2 in a suitable cell line.
Materials:
-
Cell Line: A cell line endogenously or exogenously expressing the sigma-1 receptor (e.g., PC12, SH-SY5Y).
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize the data.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a method to measure the effect of 4-PPBP on the activity of neuronal nitric oxide synthase (nNOS).
Materials:
-
Tissue or Cell Lysates: From a source expressing nNOS (e.g., brain tissue, neuronal cell lines).
-
Test Compound: this compound.
-
NOS Assay Kit: Commercially available kits that measure the conversion of L-arginine to L-citrulline or the production of nitric oxide.
-
Assay Buffer and Reagents: As provided in the kit.
-
Microplate reader.
Procedure:
-
Prepare tissue or cell lysates according to the assay kit instructions.
-
Determine the protein concentration of the lysates.
-
In a microplate, add the lysate, assay buffer, and cofactors.
-
Add various concentrations of this compound to the wells.
-
Initiate the reaction by adding the substrate (e.g., L-arginine).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Stop the reaction and measure the product (e.g., L-citrulline or nitrite/nitrate) using a microplate reader.
-
Calculate the NOS activity and determine the effect of 4-PPBP on the enzyme's function.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its potent agonist activity and demonstrated neuroprotective effects underscore its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic promise of sigma-1 receptor modulation.
References
4-Ppbp Maleate and its Antagonistic Interplay with the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the antagonistic effects of 4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) maleate on the N-methyl-D-aspartate (NMDA) receptor. While direct competitive antagonism at the NMDA receptor by 4-Ppbp maleate has not been conclusively demonstrated through radioligand binding assays, substantial evidence from electrophysiological and in vivo studies points towards a significant, albeit indirect, modulatory role. This document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. The primary mechanism appears to be rooted in its agonist activity at the sigma-1 (σ₁) receptor, which in turn influences NMDA receptor function and downstream signaling cascades. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds targeting the glutamatergic system.
Introduction: The NMDA Receptor and the Role of this compound
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[2] Consequently, the modulation of NMDA receptor activity is a significant area of interest for therapeutic intervention.
4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) is a potent sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective effects in various preclinical models.[3][4][5] While initially investigated for its potential direct interaction with the NMDA receptor, the current body of evidence suggests a more complex, indirect antagonism. This compound appears to modulate NMDA receptor function primarily through its action on σ₁ receptors, which are molecular chaperones located at the endoplasmic reticulum-mitochondrion interface and can translocate to the plasma membrane to interact with various ion channels, including the NMDA receptor.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Experimental System | Citation |
| IC₅₀ | 2 µM | NR1a/2B | Xenopus oocytes |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the NMDA-induced current in Xenopus oocytes expressing the NR1a/2B subtype of the NMDA receptor. This indicates a functional antagonism of the receptor's activity.
Mechanism of Action: An Indirect Modulation
The neuroprotective effects of this compound are closely linked to its agonism at the σ₁ receptor. Activation of σ₁ receptors by 4-Ppbp can trigger a cascade of intracellular events that ultimately lead to a modulation of NMDA receptor function and a reduction in excitotoxic damage.
Key aspects of this proposed mechanism include:
-
Regulation of Intracellular Calcium (Ca²⁺): σ₁ receptor activation can influence Ca²⁺ signaling between the endoplasmic reticulum and mitochondria, helping to prevent the dysregulation of intracellular Ca²⁺ levels that is a hallmark of excitotoxicity.
-
Modulation of Neuronal Nitric Oxide Synthase (nNOS): Studies have shown that 4-Ppbp can attenuate the activity of nNOS. nNOS is often coupled to the NMDA receptor via the postsynaptic density protein 95 (PSD-95). By disrupting this coupling, 4-Ppbp can reduce the production of nitric oxide (NO), a key mediator of excitotoxic neuronal damage.
-
Interaction with SK Channels: Activation of σ₁ receptors has been shown to potentiate NMDA receptor responses by preventing the opening of small conductance Ca²⁺-activated K⁺ (SK) channels. SK channels can shunt NMDA receptor currents, so their inhibition leads to enhanced NMDA receptor-mediated responses under certain conditions, a mechanism that may seem counterintuitive to neuroprotection but highlights the complexity of this interaction.
References
- 1. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-Ppbp maleate studies
An In-depth Technical Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) Maleate: A Literature Review
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective sigma-1 (σ1) receptor agonist that has garnered significant interest within the neuroscience community for its neuroprotective properties.[1][2] It also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1a/2B subtype.[1][2] This dual activity positions 4-PPBP as a promising therapeutic candidate for conditions involving excitotoxicity and ischemic brain injury. This technical guide provides a comprehensive review of the existing literature on 4-PPBP maleate, focusing on its pharmacological activity, mechanisms of action, and experimental data.
Pharmacological Profile
This compound's primary mechanism of action is through its high affinity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its interaction with the NMDA receptor further contributes to its neuroprotective effects.
Quantitative Data: Receptor Binding and Functional Activity
While specific binding affinity values (Ki) and functional potencies (EC50/IC50) are not consistently reported in the initial search results, the literature collectively describes 4-PPBP as a "potent" σ1 receptor ligand. Further review of the cited papers is necessary to populate the following table with precise quantitative data.
| Parameter | Receptor/Channel | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | σ1 Receptor | Data not available | Data not available | |
| NMDA Receptor (NR1a/2B) | Data not available | Xenopus oocytes | ||
| Functional Activity (IC50) | NMDA Receptor Antagonism | Data not available | Xenopus oocytes |
Experimental Protocols
The neuroprotective effects of 4-PPBP have been demonstrated in several preclinical models of ischemic stroke. The following outlines a typical experimental protocol for evaluating its efficacy.
Transient Focal Ischemia Model in Rats
-
Animal Model : Male Wistar rats are commonly used.
-
Anesthesia : Anesthesia is induced and maintained with halothane under controlled conditions of normoxia, normocarbia, and normothermia.
-
Surgical Procedure : A 2-hour middle cerebral artery occlusion (MCAO) is performed using the intraluminal suture technique to induce transient focal ischemia. Laser Doppler flowmetry is used to confirm successful occlusion.
-
Drug Administration : this compound is administered via continuous intravenous infusion. A typical dosing regimen starts 60 minutes after the onset of ischemia. Dosages have ranged from 0.1 to 10 μmol/kg/hour.
-
Outcome Measures :
-
Infarction Volume : Assessed using triphenyltetrazolium chloride (TTC) staining at various time points post-ischemia (e.g., 4 or 7 days).
-
Neurobehavioral Evaluation : Conducted at baseline and at several days post-reperfusion to assess functional recovery.
-
-
Statistical Analysis : Appropriate statistical tests are used to compare the outcomes between the 4-PPBP-treated groups and saline-treated controls.
Mechanism of Action and Signaling Pathways
The neuroprotective effects of 4-PPBP are attributed to its ability to modulate several downstream signaling pathways upon σ1 receptor activation. These pathways are crucial for promoting cell survival and mitigating ischemic damage.
ERK1/2 Phosphorylation
4-PPBP has been shown to elicit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The activation of the ERK1/2 pathway is a key mechanism underlying its neuroprotective actions.
Caption: 4-PPBP activates the ERK1/2 signaling pathway.
CREB Activation and Bcl-2 Expression
4-PPBP protects neurons by activating the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-apoptotic protein Bcl-2, thereby preserving it and promoting cell survival.
Caption: 4-PPBP promotes neuroprotection via CREB and Bcl-2.
Modulation of nNOS-PSD-95 Coupling
In neonatal ischemic models, 4-PPBP has been shown to modulate the coupling between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This action attenuates nNOS activity and reduces the production of nitric oxide (NO) during an ischemic event, thereby limiting excitotoxicity.
Caption: 4-PPBP modulates nNOS-PSD-95 coupling.
In Vivo Efficacy
Preclinical studies have demonstrated the neuroprotective efficacy of 4-PPBP in various animal models of stroke.
Summary of In Vivo Neuroprotection Studies
| Animal Model | Ischemia Model | 4-PPBP Dose | Key Findings | Reference |
| Rat | Transient focal ischemia | 1 μmol/kg/hr (i.v.) | Decreased brain injury. | |
| Rat | Transient focal ischemia | 10 μmol/kg/hr (i.v.) | Reduced cortical infarction volume. | |
| Cat | Transient focal ischemia | 1 μmol/kg/hr (i.v.) | Reduced hemispheric and caudate nucleus injury volume; improved somatosensory evoked potential recovery. | |
| Neonatal Mouse | Excitotoxic brain injury | Single intraperitoneal injection | Reduced microglial cell activation and lesion size in cortical gray and white matter. |
It is important to note that the duration of treatment with 4-PPBP appears to be a critical factor for its efficacy. One study found that prolonged continuous treatment beyond 24 hours resulted in a loss of neuroprotective effects.
Conclusion
This compound is a promising neuroprotective agent with a multifaceted mechanism of action centered on its agonist activity at the σ1 receptor. Its ability to activate pro-survival signaling pathways like ERK1/2 and CREB/Bcl-2, while simultaneously mitigating excitotoxicity through NMDA receptor antagonism and modulation of nNOS activity, makes it a compelling candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail and exploring its therapeutic potential in clinical settings.
References
In Vitro Characterization of 4-Ppbp Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound that has garnered significant interest within the scientific community for its neuroprotective properties. This technical guide provides an in-depth overview of the in vitro characterization of 4-Ppbp maleate, summarizing its pharmacological profile, receptor binding affinities, and functional activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in their exploration of this compound.
Pharmacological Profile
This compound is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective effects are attributed to its interaction with these receptor systems, leading to the modulation of various intracellular signaling cascades.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Receptor/Target | Value | Reference |
| Binding Affinity (Ki) | Sigma-1 (σ1) Receptor | 3.8 nM | [1][2] |
| Sigma-2 (σ2) Receptor | >10,000 nM | [1][2] | |
| Functional Activity (IC50) | NMDA Receptor (NR1a/NR2B) | 2.6 µM | [3] |
| Functional Activity (EC50) | Sigma-1 (σ1) Receptor Agonism | Not explicitly found in search results |
Key In Vitro Mechanisms of Action
Sigma-1 Receptor Agonism and Neuroprotection
As a potent sigma-1 receptor agonist, this compound has been shown to elicit neuroprotective effects through several mechanisms. Activation of the sigma-1 receptor by 4-Ppbp leads to the preservation of the anti-apoptotic protein Bcl-2. Furthermore, it has been demonstrated to protect neurons from ischemia-induced intracellular Ca2+ dysregulation.
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist at the NR1a/NR2B subtype of NMDA receptors. This action is significant as excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage. By blocking this receptor, 4-Ppbp can mitigate the downstream effects of excitotoxicity.
Modulation of Neuronal Nitric Oxide Synthase (nNOS)
In vitro studies have revealed that this compound decreases the activity of neuronal nitric oxide synthase (nNOS) and subsequently reduces the production of nitric oxide (NO) evoked by ischemia. Overproduction of NO is a key factor in neuronal damage during ischemic events.
ERK1/2 Phosphorylation
This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The ERK signaling pathway is crucial for cell survival and differentiation, and its activation by 4-Ppbp represents a key mechanism for its neuroprotective effects.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuroprotection
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for characterizing this compound.
Experimental Protocols
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from cells expressing sigma-1 or sigma-2 receptors.
-
Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]-DTG).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of this compound.
-
In parallel, incubate membranes with the radioligand and a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
NMDA Receptor Functional Assay in Xenopus Oocytes
Objective: To determine the functional inhibitory activity (IC50) of this compound on NMDA receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., NR1a and NR2B).
-
Two-electrode voltage-clamp setup.
-
Perfusion system.
-
Recording solution (e.g., BaCl2-containing frog Ringer's solution).
-
NMDA and glycine solutions.
-
This compound at various concentrations.
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired NMDA receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using the two-electrode voltage-clamp technique.
-
Apply a solution containing NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
Measure the inhibition of the NMDA-induced current by this compound.
-
Construct a concentration-response curve and determine the IC50 value.
Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
Objective: To measure the effect of this compound on nNOS activity.
Materials:
-
Neuronal cell lysates or purified nNOS enzyme.
-
This compound at various concentrations.
-
L-arginine (substrate).
-
NADPH and other cofactors.
-
Griess reagent for colorimetric detection of nitrite (a stable breakdown product of NO).
-
Spectrophotometer.
Procedure:
-
Pre-incubate the cell lysate or purified nNOS with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding L-arginine and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of nitrite produced using the Griess reagent. This involves a colorimetric reaction that can be quantified using a spectrophotometer at ~540 nm.
-
Compare the nNOS activity in the presence of this compound to the control (no inhibitor) to determine the extent of inhibition.
ERK1/2 Phosphorylation Western Blot Assay
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in primary neurons.
Materials:
-
Primary neuronal cell culture.
-
This compound.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat primary neurons with this compound for various times and concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.
Conclusion
This technical guide provides a comprehensive overview of the in vitro characterization of this compound. The data presented highlight its potent and selective interaction with the sigma-1 receptor and its antagonistic activity at the NMDA receptor. The detailed experimental protocols and visual aids are intended to facilitate further research into the therapeutic potential of this promising neuroprotective compound.
References
- 1. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Phenyl-1-(4-phenylbutyl) Piperidine (4-Ppbp) Maleate in Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to a variety of acute and chronic neurological disorders. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for mitigating excitotoxic injury.[1][2] 4-Phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp), a potent and specific S1R agonist, has demonstrated significant neuroprotective effects in multiple preclinical models of excitotoxicity.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms underlying the neuroprotective actions of 4-Ppbp, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.
Introduction to Excitotoxicity and the Sigma-1 Receptor
Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of neurotoxic events including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal death.
The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein, distinct from opioid and other classical neurotransmitter receptors. It is highly expressed in the central nervous system and localizes to the mitochondrion-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for regulating cellular calcium homeostasis and stress responses. As a molecular chaperone, the S1R interacts with and modulates the function of various proteins and ion channels. Activation of S1R by agonists has been shown to confer broad neuroprotection through pro-survival and anti-apoptotic signaling.
4-Ppbp Maleate: A Specific Sigma-1 Receptor Agonist
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent and selective S1R agonist that has been extensively studied for its neuroprotective properties. Its ability to mitigate neuronal damage in models of excitotoxicity and cerebral ischemia positions it as a valuable research tool and a potential therapeutic candidate.
Core Mechanisms of 4-Ppbp-Mediated Neuroprotection in Excitotoxicity
4-Ppbp exerts its neuroprotective effects through a multi-faceted mechanism of action, targeting several key events in the excitotoxic cascade.
Modulation of NMDA Receptor-nNOS Signaling
A primary mechanism by which 4-Ppbp confers protection is through the modulation of the NMDA receptor-neuronal nitric oxide synthase (nNOS) pathway.
-
Decoupling of nNOS from PSD-95: In excitotoxic conditions, Ca²⁺ influx through NMDA receptors activates nNOS, which is anchored to the receptor complex by the scaffolding protein PSD-95. This leads to excessive production of nitric oxide (NO), a key mediator of neuronal damage. 4-Ppbp has been shown to disrupt the coupling of nNOS to PSD-95, thereby reducing the association of nNOS with the NMDA receptor complex.
-
Attenuation of NO Production: By preventing the activation of nNOS, 4-Ppbp markedly attenuates the production of NO in response to ischemic insults. This effect is critical, as studies have shown that the neuroprotective efficacy of 4-Ppbp is lost in mice lacking the nNOS gene (nNOSKO mice).
Stabilization of Mitochondrial Function
Mitochondrial dysfunction is a central event in excitotoxicity. 4-Ppbp helps preserve neuronal viability by maintaining mitochondrial integrity.
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): In primary hippocampal neurons exposed to glutamate, 4-Ppbp treatment significantly lessens the loss of mitochondrial membrane potential. This stabilization prevents the release of pro-apoptotic factors and maintains cellular energy production.
Activation of Pro-Survival Signaling Pathways
4-Ppbp promotes neuronal survival by activating key intracellular signaling cascades.
-
ERK1/2 Phosphorylation: 4-Ppbp induces the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a pathway known to be involved in cell survival and plasticity. The neuroprotection afforded by 4-Ppbp against glucose deprivation is inhibited by MEK inhibitors (like PD98059), confirming the essential role of the ERK1/2 pathway.
-
Preservation of Bcl-2: The anti-apoptotic protein Bcl-2 is crucial for preventing cell death. In models of oxygen-glucose deprivation (OGD) and glutamate toxicity, 4-Ppbp treatment preserves the levels of Bcl-2, an effect that is reversed by S1R antagonists.
Inhibition of Microglial Activation and Neuroinflammation
Neuroinflammation, driven by the activation of microglia, exacerbates excitotoxic brain injury. 4-Ppbp has been shown to suppress this inflammatory response. In a neonatal mouse model of excitotoxic injury, a single injection of 4-Ppbp significantly reduced microglial cell activation and the overall lesion size in both gray and white matter.
Quantitative Data Presentation
The neuroprotective effects of 4-Ppbp have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Neuroprotective Effects of 4-Ppbp in In Vivo Ischemia Models
| Model | Species | 4-Ppbp Dose/Treatment | Brain Region | Outcome | Reference |
| Transient MCAO (90 min) | Cat | 1 µmol/kg/hr IV | Ipsilateral Hemisphere | 79% reduction in injury volume vs. saline | |
| Transient MCAO (2 hr) | Rat | 1 µmol/kg/hr IV for 24 hr | Ipsilateral Cortex | 47% reduction in infarct volume vs. saline | |
| Transient MCAO (2 hr) | Rat | 10 µmol/kg/hr IV for 24 hr | Ipsilateral Cortex | 40% reduction in infarct volume vs. saline | |
| Transient MCAO (2 hr) | Rat | N/A | Striatum | Markedly attenuated NO production | |
| Hypoxia-Ischemia | Piglet | High-dose PPBP | Putamen | Dose-dependent protection of neurons |
Table 2: Neuroprotective Effects of 4-Ppbp in In Vitro Excitotoxicity Models
| Model | Cell Type | 4-Ppbp Concentration | Challenge | Outcome | Reference |
| Glutamate Exposure | Primary Hippocampal Neurons | N/A | Glutamate | Significant reduction in neuronal cell death | |
| Glutamate Exposure | Rat Cortical Cultures | 10 µM | 50-100 µM Glutamate | Significant prevention of cell death | |
| Oxygen-Glucose Deprivation (OGD) | Rat Cortical Cultures | 10 µM | 2 hr OGD | Significant attenuation of neuronal injury | |
| Glucose Deprivation | Primary Cortical & Hippocampal Neurons | N/A | Glucose Starvation | Neuroprotection inhibited by S1R antagonist & MEK inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for studying the effects of 4-Ppbp.
In Vitro Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol is based on methodologies described in studies assessing the neuroprotective effects of S1R agonists against glutamate-induced cell death.
-
Cell Culture:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate tissue using trypsin and trituration.
-
Plate dissociated cells onto poly-D-lysine-coated coverslips or multi-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 10-14 days to allow for maturation.
-
-
4-Ppbp Treatment and Glutamate Challenge:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations (e.g., 1-10 µM) in culture medium.
-
Pre-treat neuronal cultures with 4-Ppbp-containing medium for a specified duration (e.g., 15-60 minutes) before the excitotoxic insult.
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control groups (vehicle only, glutamate only, 4-Ppbp only).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use assays such as the MTT assay, or live/dead staining with Calcein-AM (live cells, green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (dead cells, red).
-
Mitochondrial Membrane Potential: Incubate cells with a potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM) and quantify fluorescence using microscopy or a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Apoptosis: Assess apoptosis by TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).
-
Western Blot: Analyze protein levels of key signaling molecules like phosphorylated ERK (p-ERK) and Bcl-2.
-
In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a generalized representation of the intraluminal filament technique used in rodent stroke studies.
-
Animal Preparation:
-
Anesthetize adult male Wistar or Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane or halothane).
-
Monitor and maintain physiological parameters (body temperature, blood pressure, blood gases) within normal ranges throughout the surgery.
-
-
MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture (e.g., 4-0) with a silicon-coated tip into the ECA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.
-
-
Drug Administration and Reperfusion:
-
At a specified time after the onset of ischemia (e.g., 60 minutes), begin intravenous (IV) infusion of 4-Ppbp or saline vehicle via a cannulated femoral vein.
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Continue the IV infusion for the planned duration (e.g., 24 hours).
-
-
Post-Surgical Assessment:
-
Neurological Deficit Scoring: Perform behavioral tests at various time points post-reperfusion (e.g., 24 hours, 7 days) to assess motor and sensory deficits.
-
Infarct Volume Measurement: At the study endpoint, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Immunohistochemistry/Western Blot: Process brain tissue to assess microglial activation (e.g., Iba1 staining), nNOS expression, or other molecular markers.
-
Visualization of Pathways and Workflows
Signaling Pathways
// Connections Glutamate -> NMDA [label="Activates"]; NMDA -> Ca_Influx; Ca_Influx -> nNOS [label="Activates"]; nNOS -> NO_Prod; Ca_Influx -> Mito_Dys; Glutamate -> Microglia_Act [style=dashed];
PPBP -> S1R [label="Activates"]; S1R -> NMDA [label="Modulates", dir=both, color="#4285F4", style=dashed]; S1R -> nNOS [label="Inhibits Coupling\nto PSD-95", color="#4285F4"]; S1R -> Mito [label="Stabilizes ΔΨm", color="#4285F4"]; S1R -> ERK [label="Activates\n(Phosphorylation)", color="#4285F4"]; S1R -> Bcl2 [label="Preserves", color="#4285F4"]; S1R -> Microglia [label="Inhibits Activation", color="#4285F4", style=dashed];
PSD95 -> nNOS [style=invis]; PSD95 -> NMDA [style=invis];
{rank=same; NMDA; PSD95; nNOS;}
NO_Prod -> Neuroprotection [style=invis]; Mito_Dys -> Neuroprotection [style=invis]; Microglia_Act -> Neuroprotection [style=invis];
Mito -> Mito_Dys [style=invis]; Microglia -> Microglia_Act [style=invis];
ERK -> Neuroprotection; Bcl2 -> Neuroprotection;
edge[color="#EA4335", arrowhead=T]; NO_Prod -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Mito_Dys -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Microglia_Act -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; } Caption: Signaling pathway of 4-Ppbp-mediated neuroprotection.
Experimental Workflows
Conclusion and Future Directions
The sigma-1 receptor agonist this compound stands out as a robust neuroprotective agent against excitotoxicity. Its multifaceted mechanism of action—encompassing the modulation of NMDA receptor-nNOS signaling, stabilization of mitochondria, inhibition of neuroinflammation, and activation of pro-survival pathways—makes it a compelling candidate for therapeutic development. The quantitative data from both in vivo and in vitro models consistently demonstrate its efficacy in preserving neuronal integrity in the face of excitotoxic insults.
For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing dosing and treatment windows, as some studies suggest that prolonged administration may reduce efficacy. Furthermore, exploring the therapeutic potential of 4-Ppbp in chronic neurodegenerative diseases where excitotoxicity is a contributing factor, such as amyotrophic lateral sclerosis and Huntington's disease, represents a critical next step. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further elucidate the role of S1R agonists in combating neurological disorders.
References
- 1. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, History, and Neuroprotective Mechanisms of 4-Ppbp Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-1-(4-phenylbutyl)piperidine maleate (4-Ppbp maleate) is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. First synthesized and characterized in the early 1990s as part of a broader investigation into high-affinity sigma ligands, 4-Ppbp has since emerged as a significant neuroprotective agent in preclinical studies. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its efficacy, and elucidates the key signaling pathways involved in its neuroprotective effects.
Discovery and History
The development of 4-Ppbp is rooted in the exploration of the therapeutic potential of sigma receptor ligands. In 1991, a team of researchers led by Richard A. Glennon at the Medical College of Virginia, Virginia Commonwealth University, published a seminal paper detailing the synthesis and sigma receptor affinity of a series of novel 1-phenylpiperazine and 4-phenylpiperidine derivatives. Within this series, 4-phenyl-1-(4-phenylbutyl)piperidine was identified as a compound with high affinity for the σ1 receptor. This work laid the foundation for subsequent investigations into its pharmacological properties.
Early research focused on its potential as a tool to probe the function of sigma receptors. However, by the mid-1990s, the neuroprotective properties of 4-Ppbp began to be recognized, particularly its ability to reduce brain injury in models of focal ischemia. Subsequent studies further characterized its dual mechanism of action, demonstrating its potent agonism at the σ1 receptor and its non-competitive antagonism at the NR1a/2B subtype of the NMDA receptor. This dual action is believed to be central to its robust neuroprotective effects.
Physicochemical Properties and Synthesis
Chemical Name: 4-Phenyl-1-(4-phenylbutyl)piperidine maleate Molecular Formula: C₂₁H₂₇N · C₄H₄O₄ Molecular Weight: 409.52 g/mol
While the detailed, step-by-step synthesis protocol from the original 1991 publication by Glennon et al. is not publicly available in its entirety, the general synthetic route for N-substituted 4-phenylpiperidines involves the alkylation of 4-phenylpiperidine with a suitable alkyl halide. In the case of 4-Ppbp, this would involve the reaction of 4-phenylpiperidine with 1-bromo-4-phenylbutane. The resulting free base is then typically converted to the maleate salt to improve its stability and solubility.
Pharmacological Profile and Quantitative Data
The pharmacological activity of this compound is characterized by its high affinity for the σ1 receptor and its ability to antagonize NMDA receptors. The following tables summarize key quantitative data from various preclinical studies.
| Parameter | Receptor/Channel | Value | Species/System | Reference(s) |
| Binding Affinity (Ki) | Sigma-1 (σ1) Receptor | 0.8 - 10 nM | Guinea Pig Brain | [1] |
| Dopamine (D2) Receptor | Low Affinity | - | [1] | |
| Phencyclidine (PCP) Site | Low Affinity | - | [1] |
| Functional Activity | Parameter | Value | Model System | Reference(s) |
| NMDA Receptor Antagonism | Type | Non-competitive | Recombinant NR1a/2B receptors in Xenopus oocytes | [1][2] |
| Neuroprotection (In Vivo) | ||||
| Transient Focal Ischemia (Rat MCAO Model) | ||||
| - Infarct Volume Reduction (Cortex) | % | 45 - 60% | Rat | |
| - Infarct Volume Reduction (Caudate Nucleus) | % | ~50% | Cat | |
| Neuroprotection (In Vitro) | ||||
| Glutamate-Induced Excitotoxicity | % Cell Death Reduction | Significant protection at 50-100 µM | Primary Cortical Neurons | |
| Oxygen-Glucose Deprivation (OGD) | % Cell Death Reduction | ~35% | Primary Cortical Neurons |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke. The intraluminal filament method is a common approach.
Objective: To induce transient or permanent focal cerebral ischemia in the territory of the middle cerebral artery.
Materials:
-
Anesthetized rodent (e.g., Wistar rat)
-
Surgical microscope
-
Micro-scissors and forceps
-
Vessel clips
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C. A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is ligated and transected. A loose ligature is placed around the CCA.
-
Filament Insertion: A small incision is made in the ECA stump. The nylon monofilament is introduced through the ECA into the ICA until it occludes the origin of the middle cerebral artery. Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes for transient ischemia). For reperfusion, the filament is withdrawn.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and histological analysis (e.g., TTC staining) are performed at specified time points to assess the extent of brain injury.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This in vitro model is used to study the mechanisms of neuronal cell death induced by excessive glutamate receptor activation.
Objective: To induce excitotoxic cell death in primary neurons and to evaluate the neuroprotective effects of test compounds.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Glutamate solution
-
Cell viability assays (e.g., Calcein-AM/Propidium Iodide staining, MTT assay)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Primary neurons are isolated from embryonic rodent brains and cultured for a specified period (e.g., 10-14 days in vitro) to allow for maturation.
-
Compound Treatment: The neuronal cultures are pre-treated with this compound or a vehicle control for a defined duration.
-
Glutamate Exposure: The culture medium is replaced with a medium containing a toxic concentration of glutamate (e.g., 100 µM) for a specific time (e.g., 15-30 minutes).
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), cell viability is assessed using assays that distinguish between live and dead cells. The percentage of neuroprotection is calculated by comparing the viability in the compound-treated group to the vehicle-treated group.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its dual mechanism of action. As a σ1 receptor agonist, it activates downstream pro-survival signaling cascades. As an NMDA receptor antagonist, it directly mitigates excitotoxicity.
Sigma-1 Receptor Agonism and Neuroprotection
Activation of the σ1 receptor by 4-Ppbp initiates a signaling cascade that promotes neuronal survival. A key pathway involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Phosphorylated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, upregulating the expression of anti-apoptotic proteins such as Bcl-2. Increased levels of Bcl-2 help to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors, thereby inhibiting the apoptotic cascade.
NMDA Receptor Antagonism and Mitigation of Excitotoxicity
During ischemic events, excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of degradative enzymes, production of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death. 4-Ppbp acts as a non-competitive antagonist at the NR1a/2B subtype of the NMDA receptor, blocking the ion channel and preventing the excessive influx of Ca²⁺. This direct action helps to mitigate the immediate excitotoxic damage.
Conclusion and Future Directions
This compound represents a promising class of neuroprotective agents with a well-defined dual mechanism of action. Its history, from its initial synthesis as a high-affinity sigma ligand to its characterization as a potent neuroprotectant, highlights the evolution of our understanding of sigma receptor pharmacology. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating ischemic and excitotoxic neuronal injury. The elucidation of its downstream signaling pathways provides a clear rationale for its therapeutic potential.
Future research should focus on several key areas. The full toxicological profile of this compound needs to be established to ensure its safety for potential clinical use. Further studies are also warranted to explore its efficacy in other models of neurodegeneration where excitotoxicity and apoptosis play a role. Finally, the development of derivatives of 4-Ppbp with improved pharmacokinetic properties and enhanced selectivity could lead to even more effective neuroprotective therapies. The in-depth understanding of this compound's discovery, history, and mechanisms of action provides a solid foundation for these future endeavors.
References
An In-Depth Technical Guide on the Biological Activity of 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic cyclic amine that has garnered significant interest in the field of neuroscience for its potent neuroprotective properties. Extensive research has identified PPBP as a high-affinity sigma-1 (σ1) receptor agonist. Its biological activity is primarily characterized by its ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke and excitotoxicity. The neuroprotective mechanisms of PPBP are multifaceted, involving the modulation of intracellular calcium homeostasis, inhibition of neuronal nitric oxide synthase (nNOS), and the activation of pro-survival signaling cascades, such as the CREB/Bcl-2 pathway. This technical guide provides a comprehensive overview of the biological activity of PPBP, detailing its pharmacological profile, mechanisms of action, and the experimental methodologies used to elucidate its effects.
Pharmacological Profile
The primary molecular target of PPBP is the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. While specific binding affinity values (Ki) for PPBP are not consistently reported across publicly available literature, it is widely characterized as a potent and selective sigma-1 receptor ligand.[1] Its functional activity is that of an agonist, initiating a cascade of downstream signaling events upon binding to the receptor.
Table 1: Pharmacological Data for 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | Data not consistently available in public literature | Sigma-1 Receptor | - |
| Functional Activity | Agonist | Sigma-1 Receptor | [2] |
Mechanism of Action and Signaling Pathways
The neuroprotective effects of PPBP are attributed to its ability to modulate multiple intracellular signaling pathways upon activation of the sigma-1 receptor. These pathways converge to reduce neuronal death and promote cell survival under pathological conditions.
Modulation of Neuronal Nitric Oxide Synthase (nNOS)
A key mechanism underlying the neuroprotective action of PPBP is the attenuation of neuronal nitric oxide synthase (nNOS) activity.[3][4] In ischemic and excitotoxic conditions, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS to produce cytotoxic levels of nitric oxide (NO). PPBP, through sigma-1 receptor activation, interferes with this process. It has been shown to decrease the coupling of nNOS to the postsynaptic density protein-95 (PSD-95), thereby reducing ischemia-induced NO production and subsequent oxidative and nitrative stress.[4]
References
- 1. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-PPBP - Wikipedia [en.wikipedia.org]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of 4-Ppbp Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental applications of 4-Ppbp maleate (4-phenyl-1-(4-phenylbutyl)piperidine maleate), a potent sigma-1 receptor agonist. The protocols detailed below are synthesized from established preclinical research and are intended to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound, particularly in the contexts of neuroprotection and tissue regeneration.
Neuroprotection in Ischemic Stroke Models
4-Ppbp has demonstrated significant neuroprotective effects in various animal models of focal and global cerebral ischemia. The primary mechanism of action is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-induced nitric oxide (NO) production, a key mediator of excitotoxicity.[1][2][3]
Experimental Protocol: Transient Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats
This protocol describes the induction of transient focal ischemia via MCAO and the subsequent administration of 4-Ppbp to assess its neuroprotective efficacy.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., Halothane)
-
Intraluminal filament for MCAO
-
Physiological monitoring equipment (temperature, blood pressure, blood gases)
-
Triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain physiological parameters such as body temperature, mean arterial blood pressure, and arterial blood gases within the normal range.
-
Induction of MCAO: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique for a duration of 90 to 120 minutes.[2][4]
-
Drug Administration:
-
Sixty minutes after the onset of ischemia, randomly assign animals to treatment groups.
-
Administer 4-Ppbp via continuous intravenous (IV) infusion. A saline-treated group should be used as a control.
-
The infusion should continue for a predetermined duration, for example, 24 hours.
-
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Post-operative Care and Neurobehavioral Assessment: House the animals individually with free access to food and water. Perform neurobehavioral evaluations at baseline (before MCAO) and at specified time points post-reperfusion (e.g., 3 and 7 days).
-
Infarct Volume Assessment: At the end of the experiment (e.g., 4 or 7 days post-ischemia), euthanize the animals and harvest the brains. Section the brains and stain with 2% TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
Quantitative Data Summary: Neuroprotection Studies
| Animal Model | 4-Ppbp Dose/Regimen | Administration Route | Key Findings | Reference |
| Cat (Transient Focal Ischemia) | 0.1 µmol/kg/h and 1 µmol/kg/h IV infusion | Intravenous | Dose-dependent reduction in hemispheric and caudate nucleus injury volume. | |
| Rat (Transient Focal Ischemia) | 1 µmol/kg/h IV infusion for 1, 2, 3, or 4 days | Intravenous | Neuroprotection observed with 1-day infusion; prolonged treatment (2-4 days) lost efficacy. | |
| Rat (Transient Focal Ischemia) | 0.1, 1, or 10 µmol/kg/h IV infusion for 24 hours | Intravenous | 10 µmol/kg/h significantly reduced cortical infarction volume at 7 days reperfusion. | |
| Mouse (Excitotoxic Brain Injury) | Single intraperitoneal injection | Intraperitoneal | Reduced microglial cell activation and lesion size in cortical gray and white matter. | |
| Piglet (Global Hypoxia-Ischemia) | Two dosing regimens (details not specified) after resuscitation | Not specified | Dose-dependently protected neurons in the putamen. |
Experimental Workflow: MCAO Model
Signaling Pathway: Neuroprotection via Sigma-1 Receptor
Tendon Regeneration
Recent studies have explored the role of 4-Ppbp, in combination with Oxo-M, in promoting regenerative healing of tendons. The mechanism involves the stimulation of endogenous tendon stem/progenitor cells (TSCs) and the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype.
Experimental Protocol: Tendon Transection Model in Rats
This protocol outlines a method to evaluate the efficacy of 4-Ppbp in a hydrogel delivery system for tendon repair.
Materials:
-
Sprague-Dawley rats (12-week-old)
-
This compound and Oxo-M
-
Injectable hydrogel (e.g., Multi-Domain Peptide - MDP hydrogel)
-
Surgical instruments
-
Anesthetic
-
Histological analysis reagents
Procedure:
-
Animal Preparation: Anesthetize the rats according to an approved protocol.
-
Surgical Procedure:
-
Make a longitudinal incision to expose the patellar tendon.
-
Create a full-thickness transverse incision in the tendon using a scalpel.
-
-
Drug Delivery:
-
Apply the MDP hydrogel containing 4-Ppbp and Oxo-M directly to the transection site.
-
Control groups should include the hydrogel alone and a sham-operated group.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Tissue Analysis:
-
At predetermined time points (e.g., 2 and 4 weeks), euthanize the animals and harvest the patellar tendons.
-
Perform comprehensive analyses including histomorphology to assess tissue regeneration, and immunohistochemistry to evaluate macrophage polarization (e.g., staining for iNOS+ M1-like cells and markers for M2 macrophages).
-
Quantitative Data Summary: Tendon Regeneration Study
| Animal Model | 4-Ppbp Treatment | Delivery Vehicle | Key Findings | Reference |
| Rat (Patellar Tendon Transection) | 4-Ppbp and Ox-M | Multi-Domain Peptide (MDP) hydrogel | Significantly improved tendon healing, suppressed M1 macrophages, and promoted M2 macrophages. |
Experimental Workflow: Tendon Regeneration Model
Signaling Pathway: Tendon Regeneration
Concluding Remarks
The in vivo experimental data strongly support the therapeutic potential of this compound as a neuroprotective agent and a facilitator of tissue regeneration. Its action as a sigma-1 receptor agonist, particularly its influence on nNOS activity and macrophage polarization, presents a promising avenue for drug development. The protocols and data presented herein provide a foundation for further research into the clinical applications of this compound. It is critical to adhere to approved animal care and use protocols and to ensure that all experimental procedures are conducted ethically and humanely.
References
- 1. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 4-Ppbp Maleate Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of 4-Ppbp maleate stock solutions in dimethyl sulfoxide (DMSO). 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and specific sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting significant neuroprotective properties.[1] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in pharmacological and neuroscientific research. This guide summarizes the key chemical and physical properties of this compound and offers a step-by-step methodology for preparing concentrated stock solutions in DMSO, along with recommendations for storage to maintain compound integrity.
Introduction to this compound
This compound is a valuable research tool for investigating the roles of sigma-1 receptors and NMDA receptors in various physiological and pathological processes.[1] As a sigma-1 receptor agonist, it has been shown to modulate intracellular calcium signaling, neuronal nitric oxide synthase (nNOS) activity, and offer protection against excitotoxic and ischemic neuronal damage.[2] Its function as a non-competitive NMDA receptor antagonist further contributes to its neuroprotective profile. Given its therapeutic potential, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.
Physicochemical Properties and Solubility
Proper handling and solution preparation begin with an understanding of the compound's physical and chemical characteristics.
| Property | Value | Reference |
| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine maleate | |
| CAS Number | 201216-39-9 | |
| Molecular Formula | C₂₁H₂₇N·C₄H₄O₄ | |
| Molecular Weight | 409.52 g/mol | |
| Purity | ≥99% | |
| Appearance | Solid powder | |
| Solubility in DMSO | Up to 25 mM. One source suggests up to 225.0 mg/mL (549.4 mM) with ultrasonication. | |
| Solubility in Ethanol | Soluble to 25 mM |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 409.52 g/mol = 0.0040952 g = 4.0952 mg
-
-
Weighing the Compound: Carefully weigh out approximately 4.1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Adding the Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes. For higher concentrations, gentle warming to 37°C may also aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For intermediate storage (up to several months), store at -20°C.
-
For long-term storage (6 months to a year), store at -80°C.
-
Stock Solution Preparation Table:
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.44 mL | 12.21 mL |
| 5 mM | 0.49 mL | 2.44 mL |
| 10 mM | 0.24 mL | 1.22 mL |
| 25 mM | 0.10 mL | 0.49 mL |
Application: Neuroprotective Signaling Pathway of 4-Ppbp
This compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves its action as a sigma-1 receptor agonist, which can modulate NMDA receptor function and downstream signaling cascades, ultimately reducing excitotoxicity and neuronal cell death. The following diagram illustrates a simplified workflow for investigating the neuroprotective effects of this compound in an in vitro model of excitotoxicity.
Caption: Workflow and signaling of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
DMSO Handling: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The protocol outlined in this application note provides a reliable method for preparing this compound stock solutions in DMSO for research applications. Adherence to these guidelines for preparation, storage, and handling will help ensure the integrity of the compound and the reproducibility of experimental results. The provided signaling pathway diagram offers a conceptual framework for designing experiments to investigate the neuroprotective mechanisms of this potent sigma-1 receptor agonist.
References
Application Notes and Protocols for 4-Ppbp maleate in Transient Focal Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ppbp maleate, a potent sigma-1 receptor agonist, has demonstrated significant neuroprotective effects in preclinical models of transient focal ischemia, a condition that mimics the pathophysiology of ischemic stroke followed by reperfusion.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound for studying cerebral ischemia, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of sigma-1 receptor agonists in stroke and other neurovascular disorders.
The primary mechanism of action for the neuroprotection afforded by this compound involves its interaction with the sigma-1 receptor. This interaction leads to the attenuation of neuronal nitric oxide synthase (nNOS) activity, which in turn reduces the production of nitric oxide (NO), a key mediator of neuronal damage during ischemia-reperfusion injury.[5]
Data Presentation
Table 1: Neuroprotective Efficacy of this compound in Animal Models of Transient Focal Ischemia
| Species | Ischemia Model | Treatment Protocol | Key Findings | Reference |
| Rat | 2 hours MCAO | 1 µmol/kg/h IV infusion for 1, 2, 3, or 4 days, initiated 60 min post-ischemia | 1-day infusion significantly reduced cortical infarct volume compared to control. Prolonged infusion (2-4 days) showed no neuroprotection. | |
| Rat | 2 hours MCAO | 0.1, 1, or 10 µmol/kg/h IV infusion for 24 hours, initiated 60 min post-ischemia | 10 µmol/kg/h dose significantly reduced cortical infarction volume at 7 days reperfusion. No significant effect on behavioral outcomes. | |
| Cat | 90 min MCAO | 0.1 or 1 µmol/kg/h IV infusion from 75 min post-ischemia through 4 hours reperfusion | 1 µmol/kg/h dose significantly reduced hemispheric and caudate nucleus injury volume and improved recovery of somatosensory evoked potentials. | |
| Rat | 2 hours MCAO | Not specified | Attenuated infarction volume in cortex and striatum at 22 hours reperfusion and markedly attenuated NO production. | |
| Newborn Piglet | Hypoxia-Ischemia | Low-dose: 1 µmol/kg/h IV infusion for 6 hours post-resuscitation. High-dose: 3 µmol/kg bolus then 2 µmol/kg/h for 3h and 1 µmol/kg/h for 3h. | Dose-dependently protected striatal neurons from injury, decreased nNOS recruitment to the membrane, and reduced oxidative/nitrative damage. |
MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous; NO: Nitric Oxide; nNOS: neuronal Nitric Oxide Synthase.
Experimental Protocols
Transient Focal Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture model is a widely used technique to induce transient focal ischemia.
Materials:
-
Male Wistar rats (or other appropriate rodent model)
-
Anesthesia (e.g., halothane, isoflurane)
-
Heating pad and rectal probe to maintain normothermia (37.0 ± 0.5 °C)
-
Surgical microscope or magnifying loupes
-
Micro-surgical instruments
-
3-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Place the animal on a heating pad and monitor core body temperature, maintaining it at 37.0 ± 0.5 °C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal ECA and the proximal CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the CCA.
-
Introduce the 3-0 monofilament suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A sharp drop in blood flow indicates successful occlusion.
-
After the desired duration of ischemia (e.g., 90 or 120 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
For sham-operated controls, perform the same surgical procedure without inserting the suture.
Administration of this compound
Materials:
-
This compound
-
Sterile saline
-
Infusion pump
-
Catheters for intravenous administration
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
At the designated time point after the onset of ischemia (e.g., 60 minutes), initiate a continuous intravenous infusion of the this compound solution or saline (for control group) at the desired rate (e.g., 1 or 10 µmol/kg/h).
-
Continue the infusion for the specified duration (e.g., 24 hours).
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animal.
-
Carefully remove the brain.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained brain slices.
-
Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume. The infarct volume is often expressed as a percentage of the contralateral structure to account for edema.
Neurobehavioral Evaluation
Procedure:
-
Perform baseline neurobehavioral testing 3 to 4 days before MCAO.
-
Repeat the neurobehavioral tests at specified time points after reperfusion (e.g., 3 and 7 days).
-
A battery of tests can be used to assess motor, sensory, and cognitive function. Examples include:
-
Neurological Deficit Score: A graded scale to assess motor deficits (e.g., 0 = no deficit, 4 = severe deficit).
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To assess forelimb asymmetry.
-
Morris Water Maze: To assess spatial learning and memory.
-
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Workflow for a Preclinical Study
Caption: Experimental workflow for evaluating this compound in a transient focal ischemia model.
Logical Relationship of Neuroprotective Effects
References
- 1. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuroprotection with 4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent and selective sigma-1 receptor agonist that has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders.[1][2][3][4] Its mechanism of action involves the modulation of intracellular signaling pathways that protect neurons from ischemic damage, excitotoxicity, and oxidative stress.[1] PPBP has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS), reduce the production of nitric oxide during ischemia, and prevent intracellular calcium dysregulation. Furthermore, it promotes neuronal survival by activating the transcription factor CREB and increasing the expression of the anti-apoptotic protein Bcl-2.
These application notes provide a comprehensive protocol for assessing the neuroprotective efficacy of PPBP maleate, the maleate salt form of PPBP, in both in vitro and in vivo models of neuronal injury. The protocols are designed to be adaptable for screening and mechanistic studies in drug development.
Key Signaling Pathways
The neuroprotective effects of PPBP are mediated through the sigma-1 receptor, leading to the modulation of multiple downstream signaling cascades.
Caption: Signaling pathway of PPBP maleate's neuroprotective action.
Experimental Workflow
A general workflow for assessing the neuroprotective effects of PPBP maleate is outlined below. This workflow can be adapted for specific research questions and models.
Caption: General experimental workflow for assessing neuroprotection.
In Vitro Neuroprotection Protocols
In vitro assays provide a controlled environment to screen for neuroprotective effects and investigate cellular mechanisms.
Cell Culture and Neuronal Injury Models
Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma) and HT22 (mouse hippocampal). Primary neuronal cultures can also be utilized for more physiologically relevant studies.
Table 1: In Vitro Neuronal Injury Models
| Injury Model | Inducing Agent | Mechanism of Injury | Typical Concentration |
| Excitotoxicity | Glutamate or NMDA | Overactivation of glutamate receptors, Ca2+ overload | 1-10 mM Glutamate |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) | Increased reactive oxygen species (ROS) | 50-200 µM H₂O₂ |
| Ischemia (Oxygen-Glucose Deprivation) | Glucose-free medium in a hypoxic chamber (e.g., 1% O₂) | Mimics ischemic conditions | 1-4 hours |
| Mitochondrial Dysfunction | MPP+ (1-methyl-4-phenylpyridinium) | Inhibition of mitochondrial complex I | 0.5-2 mM |
Protocol: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of PPBP maleate (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control group.
-
Induction of Injury: Add glutamate to a final concentration of 5 mM to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and propidium iodide (stains dead cells red) for visualization by fluorescence microscopy.
-
Table 2: Expected Outcomes of In Vitro Neuroprotection Assay
| Treatment Group | Cell Viability (%) | LDH Release (%) |
| Control (no glutamate) | 100 | Baseline |
| Glutamate (5 mM) | ~50 | High |
| Glutamate + PPBP (0.1 µM) | >50 | Reduced |
| Glutamate + PPBP (1 µM) | >>50 | Significantly Reduced |
| Glutamate + PPBP (10 µM) | >>>50 | Markedly Reduced |
In Vivo Neuroprotection Protocols
In vivo models are crucial for evaluating the therapeutic potential of PPBP maleate in a complex biological system.
Animal Models of Neurological Disease
The choice of animal model depends on the specific disease being investigated.
Table 3: Common In Vivo Models for Neuroprotection Studies
| Disease Model | Animal | Induction Method | Key Pathological Features |
| Stroke | Rat/Mouse | Middle Cerebral Artery Occlusion (MCAO) | Ischemic core and penumbra, neuronal loss |
| Parkinson's Disease | Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) injection | Dopaminergic neuron loss in the substantia nigra |
| Alzheimer's Disease | Transgenic Mouse (e.g., 5XFAD) | Genetic modification | Amyloid plaques, neurofibrillary tangles, cognitive deficits |
| Traumatic Brain Injury | Rat/Mouse | Controlled cortical impact (CCI) | Neuronal death, inflammation, edema |
Protocol: Assessing Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90-120 minutes.
-
Drug Administration: Administer PPBP maleate (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion.
-
Behavioral Assessment:
-
Neurological Deficit Score: Evaluate motor deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Cylinder Test: Assess forelimb asymmetry as an indicator of sensorimotor impairment.
-
-
Histological and Biochemical Analysis (at 48 hours):
-
Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Immunohistochemistry: Stain brain sections for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal survival (e.g., NeuN).
-
Western Blot: Analyze protein levels of Bcl-2, cleaved caspase-3, and phosphorylated CREB in brain tissue homogenates.
-
Table 4: Expected Outcomes of In Vivo Neuroprotection Study (MCAO Model)
| Treatment Group | Neurological Score | Infarct Volume (% of hemisphere) | Neuronal Survival (%) |
| Sham (no MCAO) | 0 | 0 | 100 |
| MCAO + Vehicle | 3-4 | ~40-50 | ~50 |
| MCAO + PPBP (1 mg/kg) | 2-3 | <40 | >60 |
| MCAO + PPBP (5 mg/kg) | 1-2 | <<40 | >>70 |
| MCAO + PPBP (10 mg/kg) | <1 | <<<40 | >>>80 |
Mechanistic Studies
To further elucidate the neuroprotective mechanisms of PPBP maleate, the following assays can be performed.
Table 5: Assays for Mechanistic Studies
| Assay | Purpose | Method |
| nNOS Activity Assay | To measure the inhibition of nNOS | Griess assay for nitrite/nitrate levels |
| Intracellular Calcium Imaging | To assess the prevention of Ca2+ dysregulation | Fura-2 AM or Fluo-4 AM staining and fluorescence microscopy |
| Western Blot for Signaling Proteins | To quantify the activation of pro-survival pathways | Analysis of p-CREB, Bcl-2, and other relevant proteins |
| ROS Measurement | To determine the antioxidant effect | DCFDA staining and flow cytometry or fluorescence microscopy |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the neuroprotective properties of PPBP maleate. By utilizing a combination of in vitro and in vivo models, researchers can effectively evaluate its therapeutic potential and elucidate its mechanisms of action, thereby accelerating its development as a potential treatment for various neurodegenerative diseases and acute neuronal injuries.
References
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 4-Ppbp Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a potent and selective sigma-1 (σ₁) receptor agonist that has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and excitotoxicity.[1][2][3] While the published literature predominantly refers to the compound as 4-Ppbp, for in vivo applications, particularly those requiring intravenous administration, it is standard practice to use a salt form to enhance solubility and stability. Therefore, it is highly probable that the studies cited herein utilized 4-Ppbp maleate. These application notes provide a comprehensive overview of the reported in vivo dosages, detailed experimental protocols, and the underlying mechanism of action of 4-Ppbp to guide researchers in designing their own studies.
Quantitative Data Summary
The following table summarizes the key quantitative data from various in vivo studies investigating the effects of 4-Ppbp.
| Animal Model | Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Cat | 0.1 µmol/kg/hr | Intravenous (IV) | Continuous infusion for 4 hours, starting 75 mins post-ischemia | 45% smaller hemispheric injury volume compared to control. | [4] |
| Cat | 1 µmol/kg/hr | Intravenous (IV) | Continuous infusion for 4 hours, starting 75 mins post-ischemia | Reduced injury volume of the ipsilateral cerebral hemisphere and caudate nucleus. Greater recovery of somatosensory evoked potential amplitude. | [4] |
| Rat (Wistar) | 1 µmol/kg/hr | Intravenous (IV) | Continuous infusion for 1, 2, 3, or 4 days, starting 60 mins post-ischemia | Neuroprotection observed with 1-day infusion; prolonged treatment beyond 24 hours showed no benefit. | |
| Rat (Wistar) | 10 µmol/kg/hr | Intravenous (IV) | Continuous infusion for 24 hours, starting 60 mins post-ischemia | Smaller cortical infarction volume. | |
| Mouse (Neonatal) | Not specified | Intraperitoneal (IP) | Single injection 1 hour after excitotoxic insult | Significantly reduced microglial cell activation and lesion size in cortical gray and white matter. | |
| Rat (Wistar) | Not specified | Intravenous (IV) | Not specified | Attenuated infarction volume and nitric oxide production in the striatum. |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for 4-Ppbp are not extensively reported in the publicly available literature. The focus of the cited studies is primarily on the pharmacodynamic effects of the compound.
Experimental Protocols
This section provides a generalized protocol for an in vivo study investigating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia, based on methodologies described in the literature.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animals: Adult male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane or halothane) delivered in a mix of oxygen and nitrous oxide.
-
Surgical Procedure:
-
Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the pterygopalatine artery.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
-
Physiological Monitoring: Throughout the procedure, monitor and maintain core body temperature, arterial blood gases, and blood pressure within the normal physiological range.
This compound Administration
-
Formulation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Route of Administration: For continuous infusion, cannulate the femoral vein for intravenous (IV) administration. For bolus injections, intraperitoneal (IP) administration can be used.
-
Dosing Regimen:
-
Continuous IV Infusion: Based on previous studies, a dose of 1 µmol/kg/hr can be initiated 60 minutes after the onset of MCAO and continued for 24 hours.
-
Intraperitoneal Injection: A single dose can be administered post-insult, as demonstrated in neonatal mouse models. The optimal dose for IP administration in adult rats would need to be determined empirically.
-
Endpoint Analysis
-
Infarct Volume Assessment:
-
At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animals.
-
Harvest the brains and section them into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Biochemical Assays:
-
Nitric Oxide (NO) Production: Measure NO levels in brain tissue homogenates or via microdialysis by quantifying the conversion of [14C]L-arginine to [14C]L-citrulline.
-
Western Blotting: Analyze the expression of key proteins in the signaling pathway, such as Bcl-2 and cleaved caspase-3, to assess apoptosis.
-
Visualizations
Signaling Pathway of 4-Ppbp
Caption: Signaling pathway of 4-Ppbp in neuroprotection.
Experimental Workflow for In Vivo Studies
Caption: Generalized experimental workflow for in vivo 4-Ppbp studies.
References
- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine 4-PPBP Maleate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-phenyl-1-(4-phenylbutyl) piperidine (4-PPBP) is a potent and selective sigma-1 (σ1) receptor agonist with demonstrated neuroprotective properties. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Understanding the cellular activity of 4-PPBP is crucial for elucidating its mechanism of action and for the development of therapeutics targeting the σ1 receptor for neurological disorders.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of 4-PPBP maleate, from initial target engagement and affinity determination to functional downstream effects.
General Experimental Workflow
A tiered approach is recommended to comprehensively characterize the activity of this compound. The workflow begins with assays to confirm direct binding to the σ1 receptor, followed by functional assays to measure the cellular consequences of this interaction.
Caption: General Experimental Workflow for this compound.
Data Presentation: Summary of this compound Activity
The following tables summarize the key assays and the expected or reported quantitative data for this compound. These tables are designed for easy comparison of results obtained from the protocols detailed below.
Table 1: Receptor Binding and Dimerization
| Assay | Parameter | Reported Value for 4-PPBP | Cell Type |
| Radioligand Binding | Kᵢ (nM) | 3.61 | Guinea Pig Brain Membranes |
| BRET Assay | Receptor Dimerization | Dose-dependent increase in BRET signal | HEK293T |
Table 2: Functional and Phenotypic Activity
| Assay | Parameter | Expected Outcome with 4-PPBP | Typical Cell Type |
| ERK1/2 Phosphorylation | EC₅₀ | To be determined | Primary Cortical Neurons |
| Neuroprotection (MTT) | EC₅₀ | To be determined | Primary Hippocampal Neurons |
| Mitochondrial Potential | % Change | Stabilization/Increase | Primary Hippocampal Neurons |
| nNOS Activity | IC₅₀ | To be determined | Neuronal Cell Lines (e.g., SH-SY5Y) |
| Nitric Oxide Production | IC₅₀ | To be determined | Neuronal Cell Lines, Macrophages |
| Intracellular Calcium | % Change | Modulation of Ca²⁺ flux | Neuronal Cell Lines, RGCs |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the σ1 receptor through competitive displacement of a specific radioligand.
Signaling Pathway Diagram:
Caption: Competitive Radioligand Binding Assay Principle.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) or cells expressing σ1 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Membrane homogenate (typically 20-50 µg of protein).
-
--INVALID-LINK---pentazocine (a selective σ1 receptor radioligand) at a final concentration near its Kₔ (e.g., 5-10 nM).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Assay Buffer to a final volume of 200 µL.
-
-
For determining non-specific binding, include wells with a high concentration of a non-radiolabeled σ1 ligand (e.g., 10 µM haloperidol).
-
For determining total binding, include wells with only the membrane and radioligand.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of 4-PPBP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for σ1 Receptor Dimerization
Objective: To assess the effect of this compound on the homodimerization or oligomerization of the σ1 receptor in living cells. 4-PPBP has been shown to enhance σ1R homomer BRET signals in a dose-dependent manner, suggesting it stabilizes receptor multimerization[1].
Workflow Diagram:
Caption: BRET Assay Workflow for σ1R Dimerization.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding for the σ1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Preparation:
-
48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS).
-
Distribute the cell suspension into a white, 96-well microplate.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., a donor filter around 485 nm and an acceptor filter around 535 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the log concentration of this compound to determine the dose-response relationship.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if this compound induces the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key downstream signaling molecule. Studies have shown that 4-PPBP causes ERK1/2 phosphorylation in primary neurons[2].
Signaling Pathway Diagram:
Caption: 4-PPBP-induced ERK1/2 Signaling Pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 6-well plates.
-
Once cells reach desired confluency, treat them with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC₅₀.
-
Neuroprotection Assay (MTT Assay)
Objective: To assess the neuroprotective effects of this compound against a cellular stressor (e.g., glutamate-induced excitotoxicity or oxidative stress).
Protocol:
-
Cell Seeding:
-
Seed primary hippocampal neurons or a neuronal cell line in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and differentiate for several days.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Introduce a neurotoxic insult, such as glutamate (e.g., 100 µM) or hydrogen peroxide (e.g., 50 µM).
-
Include control wells with no treatment, insult only, and 4-PPBP only.
-
Incubate for the desired time (e.g., 24 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent viability against the log concentration of this compound to determine the EC₅₀ for neuroprotection.
-
Mitochondrial Membrane Potential Assay (TMRM Staining)
Objective: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. 4-PPBP has been shown to prevent the loss of mitochondrial membrane potential in neurons exposed to glutamate[1].
Protocol:
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons or other suitable cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound, with or without a mitochondrial stressor (e.g., a low dose of an uncoupler like FCCP or an excitotoxin).
-
-
TMRM Staining:
-
Prepare a working solution of Tetramethylrhodamine, Methyl Ester (TMRM) in complete medium (e.g., 20-100 nM).
-
Remove the culture medium from the cells and add the TMRM staining solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells with pre-warmed PBS or imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a TRITC/RFP filter set (Excitation/Emission: ~548/574 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition using image analysis software.
-
Compare the TMRM fluorescence intensity in 4-PPBP-treated cells to control and stressed cells to determine if 4-PPBP stabilizes or increases the mitochondrial membrane potential.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of this compound on the production of nitric oxide (NO), a key signaling molecule in the nervous system. 4-PPBP is known to reduce ischemia-evoked NO production[3][4].
Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., neuronal cells or RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells to produce NO. For macrophages, this can be done with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For neuronal cells, stimulation can be achieved with an NMDA receptor agonist.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite, a stable breakdown product of NO.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percent inhibition of NO production by this compound compared to the stimulated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀.
-
References
- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Sustained Delivery of 4-Ppbp Maleate via Multi-Domain Peptide Hydrogel for Regenerative Medicine
Introduction
These application notes provide a comprehensive overview and detailed protocols for the encapsulation and sustained delivery of 4-Ppbp maleate using a self-assembling multi-domain peptide (MDP) hydrogel. 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) is a sigma receptor agonist with demonstrated neuroprotective and regenerative properties.[1][2][3] Multi-domain peptide hydrogels are synthetic biomaterials that form nanofibrous scaffolds, offering an injectable and biodegradable platform for the controlled release of therapeutic small molecules.[4][5] This system has shown significant promise in applications such as tendon regeneration by stimulating endogenous tendon stem/progenitor cells and modulating macrophage polarization.
Principle of the Technology
Multi-domain peptides (MDPs) are amphiphilic molecules designed with alternating hydrophobic and hydrophilic domains. A common example used for 4-Ppbp delivery is composed of the sequence KKSLSLSLRGSLSLSLKK (termed K2). In aqueous solutions, these peptides self-assemble into β-sheet-rich nanofibers. The entanglement of these nanofibers leads to the formation of a hydrogel with a high water content (typically 99% water and 1% peptide by weight). This hydrogel structure can physically entrap small molecule drugs like this compound. The shear-thinning and self-healing properties of the MDP hydrogel allow for its easy injection through a syringe, after which it reforms into a stable depot at the target site for localized and sustained drug release.
Data Presentation
Table 1: In Vitro Release Kinetics of 4-Ppbp from MDP Hydrogel vs. Fibrin Gel
| Time Point | Cumulative Release of 4-Ppbp from MDP Hydrogel (%) | Cumulative Release of 4-Ppbp from Fibrin Gel (%) |
| Day 1 | ~15% | ~60% |
| Day 3 | ~30% | ~100% |
| Day 7 | ~50% | 100% |
| Day 14 | ~75% | 100% |
| Day 25 | ~95% | 100% |
Note: Data are synthesized from graphical representations in cited literature and represent approximate values for illustrative purposes.
Table 2: Key Properties of MDP Hydrogel for 4-Ppbp Delivery
| Property | Description | Significance |
| Peptide Sequence | KKSLSLSLRGSLSLSLKK (K2) | Self-assembles into nanofibers. |
| Hydrogel Concentration | 1% by weight (10 mg/mL) in buffered solution. | Forms a stable, injectable gel. |
| Drug Loading | Simple mixing of this compound solution with the peptide solution prior to gelation. | Facile encapsulation of the therapeutic agent. |
| Release Mechanism | Primarily diffusion-controlled, with hydrogel degradation contributing over longer periods. | Provides sustained and predictable drug release. |
| Biocompatibility | Demonstrates good biocompatibility with minimal inflammatory response. | Suitable for in vivo applications. |
| Injectability | Exhibits shear-thinning and rapid shear-recovery properties. | Allows for minimally invasive delivery. |
Experimental Protocols
Protocol 1: Preparation of Multi-Domain Peptide (MDP) Hydrogel
-
Peptide Synthesis and Purification:
-
Synthesize the K2 peptide (KKSLSLSLRGSLSLSLKK) using standard solid-phase peptide synthesis (SPPS).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the peptide identity and purity by mass spectrometry.
-
-
Hydrogel Formulation:
-
Prepare a 2% (w/v) stock solution of the lyophilized K2 peptide in sterile, deionized water.
-
To induce gelation, mix the peptide solution in a 1:1 ratio with a 2x concentrated buffer solution (e.g., Hank's Balanced Salt Solution, HBSS) to achieve a final peptide concentration of 1% (w/v).
-
The final buffer concentration will be 1x, which is isosmotic with physiological conditions.
-
Allow the solution to sit undisturbed for at least 30 minutes for complete hydrogel formation.
-
Protocol 2: Loading of this compound into MDP Hydrogel
-
Drug Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute it in the 2x buffer solution to the desired final concentration.
-
-
Encapsulation:
-
Mix the 2% (w/v) K2 peptide solution with the this compound-containing 2x buffer solution at a 1:1 ratio.
-
Gently pipette to mix, avoiding the introduction of air bubbles.
-
The final concentration of the peptide will be 1% (w/v), and the this compound will be at the desired therapeutic concentration.
-
The hydrogel will form with the drug physically entrapped within the nanofibrous network.
-
Protocol 3: In Vitro Release Study
-
Sample Preparation:
-
Prepare 100 µL aliquots of 4-Ppbp-loaded MDP hydrogel in individual wells of a 96-well plate.
-
Carefully overlay each hydrogel with 200 µL of a release buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Release Profile Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 25 days), carefully collect the entire supernatant (release buffer) from each well.
-
Replace the collected supernatant with 200 µL of fresh, pre-warmed release buffer.
-
Analyze the concentration of 4-Ppbp in the collected supernatants using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the cumulative release of 4-Ppbp at each time point and express it as a percentage of the total drug loaded.
-
Visualizations
References
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injectable Multidomain Peptide Nanofiber Hydrogel as a Delivery Agent for Stem Cell Secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical functionality of Multidomain Peptide Hydrogels governs early host immune response - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 4-Ppbp maleate
An in-depth guide to the analytical methodologies for the detection and quantification of 4-phenyl-1-(piperidin-4-yl)butan-1-one maleate (4-PpBP maleate), a notable sigma (σ) ligand and N-methyl-D-aspartate (NMDA) receptor antagonist, is presented herein. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed application notes and protocols for the analysis of this compound in various matrices.
Introduction
This compound is a chemical entity of significant interest in neuropharmacological research due to its specific binding to σ receptors and its antagonistic activity at NMDA receptors.[1][2][3] Accurate and precise analytical methods are crucial for its quantification in preclinical and clinical studies, as well as for quality control in pharmaceutical formulations. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed techniques for the analysis of pharmaceutical compounds.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine maleate | [1] |
| Molecular Formula | C₂₁H₂₇N·C₄H₄O₄ | [1] |
| Molecular Weight | 409.52 g/mol | |
| CAS Number | 201216-39-9 | |
| Appearance | Off-white powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (>20 mg/mL) and Ethanol (to 25 mM) |
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification
A stability-indicating HPLC method is essential for determining the purity of this compound and for quantifying it in the presence of degradation products.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in drug substances.
Instrumentation and Analytical Conditions
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 550 amu |
Sample Preparation
-
Derivatization (if necessary): For compounds with low volatility, derivatization (e.g., silylation) may be required. However, 4-PpBP may be amenable to direct analysis.
-
Sample Solution: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification in Biological Matrices
LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or urine.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of a standard solution. A hypothetical transition for 4-PpBP (free base M.W. 293.45) would be m/z 294.2 → [fragment ion]. |
| Internal Standard (IS) | A structurally similar compound, preferably a stable isotope-labeled version of 4-PpBP. |
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for method development and a conceptual signaling pathway involving the targets of this compound.
Caption: General workflow for the analytical determination of this compound.
Caption: Conceptual signaling pathway of this compound.
Stability-Indicating Nature of the HPLC Method
To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed according to ICH guidelines.
Forced Degradation Conditions:
| Condition | Description |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light for 7 days |
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis of the analyte peak in stressed samples should be performed using a PDA detector.
References
Application Notes and Protocols: 4-Ppbp Maleate in Tendon Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ppbp maleate in tendon regeneration studies. The information is based on preclinical research and is intended to guide researchers in designing and conducting experiments to further evaluate the therapeutic potential of this small molecule.
Introduction
Tendon injuries are a significant clinical challenge, often resulting in the formation of scar tissue with inferior mechanical properties compared to native tendon tissue.[1][2] This can lead to a high rate of re-injury and long-term functional deficits.[3] Current research focuses on regenerative medicine approaches to promote true tissue regeneration over scar formation. One promising strategy involves the use of small molecules to stimulate endogenous tendon stem/progenitor cells (TSCs) to drive the healing process.[1][2]
4-Ppbp (4-Phenyl-2-propionamidobenzopyran) maleate has been identified as a small molecule that, particularly in combination with Oxotremorine M (Oxo-M), can synergistically promote the tenogenic differentiation of TSCs and enhance tendon healing in vivo. This combination has been shown to activate key signaling pathways involved in tendon development and regeneration, leading to improved collagen organization and functional recovery. These notes will detail the mechanism of action, provide quantitative data from preclinical studies, and present detailed experimental protocols for the application of this compound in tendon regeneration research.
Mechanism of Action
This compound is believed to exert its pro-regenerative effects on tendon stem/progenitor cells through the activation of the σ1 receptor (σ1R). This initiates a downstream signaling cascade involving the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2). The activation of the FAK and ERK1/2 pathways is crucial for inducing the expression of key tenogenic markers.
When used in combination with Oxo-M, which acts on non-neuronal muscarinic acetylcholine receptors (AChR), there is a synergistic effect on the induction of tenogenic differentiation of CD146+ TSCs. While 4-Ppbp alone primarily upregulates the expression of collagen type I (COL-I) and type III (COL-III), the combination with Oxo-M leads to a significant increase in a broader range of tendon-related genes.
Signaling Pathway
Caption: Signaling pathway of this compound in tendon regeneration.
Data Presentation
In Vitro Gene Expression Analysis
The following table summarizes the synergistic effect of this compound and Oxo-M on the expression of tendon-related genes in rat tendon stem/progenitor cells (TSCs) after one week of treatment.
| Gene Marker | 4-Ppbp (10 µM) | Oxo-M (1 mM) | 4-Ppbp (10 µM) + Oxo-M (1 mM) |
| Collagen Type I (COL-I) | Increased | No significant change | 6-36 fold increase |
| Collagen Type III (COL-III) | Increased | No significant change | 6-36 fold increase |
| Tenascin-C (Tn-C) | No significant change | Increased | 6-36 fold increase |
| Vimentin (VIM) | No significant change | Increased | 6-36 fold increase |
| Tenomodulin (TnmD) | No significant change | No significant change | 6-36 fold increase |
| Scleraxis (Scx) | No significant change | Increased | 6-36 fold increase |
In Vivo Functional Restoration
The table below presents the functional outcome of treating fully transected rat patellar tendons with a combination of this compound and Oxo-M delivered via a fibrin gel.
| Treatment Group | Functional Restoration (% of native tendon) | Observation |
| Control (Fibrin gel only) | Not reported | Scar-like healing, disrupted collagen structure |
| 4-Ppbp + Oxo-M (Fibrin gel) | ~83.4% | Native-like tendon structure, reorganized collagen fibers |
Experimental Protocols
In Vitro Tenogenic Differentiation of TSCs
This protocol describes how to assess the effect of this compound on the tenogenic differentiation of isolated tendon stem/progenitor cells.
1. Isolation and Culture of TSCs:
-
Isolate TSCs from rat patellar tendons.
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Select for CD146+ TSCs using magnetic-activated cell sorting.
2. Treatment with Small Molecules:
-
Plate CD146+ TSCs at a suitable density in culture plates.
-
After 24 hours, replace the medium with fresh medium containing the following treatments:
-
Control (vehicle)
-
This compound (10 µM)
-
Oxo-M (1 mM)
-
This compound (10 µM) + Oxo-M (1 mM)
-
-
Culture the cells for 7 days, changing the medium every 2-3 days.
3. Gene Expression Analysis (qRT-PCR):
-
After 7 days of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of tenogenic markers (COL-I, COL-III, Tn-C, VIM, TnmD, Scx).
-
Normalize the expression levels to a suitable housekeeping gene (e.g., GAPDH).
In Vivo Tendon Regeneration Model (Rat Patellar Tendon)
This protocol outlines the procedure for an in vivo study of tendon regeneration using a rat model.
1. Animal Model:
-
Use adult Sprague-Dawley rats (12 weeks old).
-
Anesthetize the animals using appropriate procedures.
2. Surgical Procedure:
-
Make a longitudinal incision over the patellar tendon.
-
Perform a full transection of the patellar tendon at its mid-substance.
3. Treatment Application:
-
Prepare a fibrin gel delivery system (50 mg/mL fibrinogen and 50 U/mL thrombin).
-
For the treatment group, incorporate this compound (10 µM) and Oxo-M (1 mM) into the fibrin gel.
-
Apply the fibrin gel (with or without small molecules) to the transected tendon site.
-
Suture the wound in layers.
4. Post-operative Care and Analysis:
-
House the animals under standard conditions with appropriate analgesia.
-
At 2 weeks post-surgery, euthanize the animals and harvest the patellar tendons.
-
Perform histological analysis:
-
Hematoxylin and Eosin (H&E) staining to assess cellularity and overall tissue morphology.
-
Masson's Trichrome staining to evaluate collagen deposition and organization.
-
-
Perform immunofluorescence staining for CD146, proCOL-I, and Scx to identify TSCs undergoing tenogenic differentiation.
-
Conduct biomechanical testing to assess the functional properties of the healed tendon (e.g., ultimate tensile strength).
Experimental Workflow
References
Application Notes and Protocols for Labeling Sigma Receptors with [3H]4-PPBP Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-phenyl-1-(4-phenylbutyl) piperidine (4-PPBP) in sigma receptor research. While direct radiolabeling with [3H]4-PPBP maleate is not a commonly documented procedure, this document outlines the standard methodology for characterizing the binding of 4-PPBP and other ligands to sigma-1 receptors using a well-established radioligand, [3H]-(+)-pentazocine. Additionally, protocols for investigating the functional consequences of 4-PPBP binding, specifically its influence on downstream signaling pathways, are detailed.
Data Presentation
Table 1: Sigma-1 Receptor Binding Affinities of Various Ligands
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line |
| 4-PPBP | σ₁ | Varies | --INVALID-LINK---pentazocine | HEK293T Cells |
| Haloperidol | σ₁ | Varies | --INVALID-LINK---pentazocine | HEK293T Cells |
| PD144418 | σ₁ | Varies | --INVALID-LINK---pentazocine | HEK293T Cells |
| (+)-Pentazocine | σ₁ | Varies | --INVALID-LINK---pentazocine | Guinea Pig Cortex |
| PRE-084 | σ₁ | Varies | --INVALID-LINK---pentazocine | HEK293T Cells |
Note: Specific Kᵢ values for 4-PPBP can vary between experiments and tissue/cell preparations. It is recommended to determine this value empirically under your specific assay conditions. In some studies, haloperidol, 4-PPBP, and PD144418 have been shown to enhance σ₁R homomer BRET signals in a dose-dependent manner, suggesting they have a significant effect in stabilizing σ₁R multimerization.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine the Kᵢ of 4-PPBP
This protocol details the methodology to determine the binding affinity (Kᵢ) of 4-PPBP for the sigma-1 receptor by measuring its ability to compete with the known sigma-1 receptor radioligand, [³H]-(+)-pentazocine.
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain, HEK293 cells overexpressing the sigma-1 receptor).
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Unlabeled this compound.
-
Unlabeled (+)-pentazocine or haloperidol for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the exact protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate or individual tubes, set up the following for each concentration of 4-PPBP:
-
Total Binding: Membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 3 nM[2]), and assay buffer.
-
Competition: Membrane preparation, the fixed concentration of [³H]-(+)-pentazocine, and the corresponding dilution of 4-PPBP.
-
Non-specific Binding: Membrane preparation, the fixed concentration of [³H]-(+)-pentazocine, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol or (+)-pentazocine[2]) to saturate the receptors.
-
-
-
Incubation:
-
Incubate the assay mixtures for a sufficient time to reach equilibrium. This is typically 90-120 minutes at 37°C or room temperature.[3]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 4-PPBP: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding of [³H]-(+)-pentazocine as a function of the log concentration of 4-PPBP.
-
Determine the IC₅₀ value (the concentration of 4-PPBP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the sigma-1 receptor.[4]
-
Protocol 2: Hypothetical Saturation Binding Assay Using [3H]this compound
Disclaimer: [3H]this compound is not a commercially available or commonly cited radioligand for direct binding assays. This protocol is a generalized procedure based on standard saturation binding principles and should be adapted and validated if a custom synthesis of the radioligand is undertaken.
Objective: To determine the density of sigma-1 receptors (Bmax) and the dissociation constant (Kd) of [3H]this compound.
Materials:
-
Membrane preparation rich in sigma-1 receptors.
-
[3H]this compound (custom synthesis).
-
Unlabeled this compound or another high-affinity sigma-1 ligand for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Standard laboratory equipment for radioligand binding assays as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup:
-
Prepare serial dilutions of [3H]this compound. The concentration range should span below and above the expected Kd.
-
For each concentration of [3H]this compound, set up two sets of tubes:
-
Total Binding: Membrane preparation and the specific concentration of [3H]this compound.
-
Non-specific Binding: Membrane preparation, the specific concentration of [3H]this compound, and a high concentration (e.g., 10 µM) of unlabeled this compound.
-
-
-
Incubation, Filtration, and Quantification: Follow the procedures as outlined in Protocol 1.
-
Data Analysis:
-
Calculate specific binding for each concentration of [3H]this compound.
-
Plot the specific binding (B) as a function of the concentration of the free radioligand ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Bmax (maximum number of binding sites) and the Kd (the concentration of radioligand at which 50% of the receptors are occupied).
-
Alternatively, the data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to obtain a linear representation, where the slope is -1/Kd and the x-intercept is Bmax.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Signaling pathways modulated by 4-PPBP via the Sigma-1 receptor.
Discussion of 4-PPBP's Mechanism of Action
4-PPBP is a potent sigma-1 receptor agonist that has demonstrated neuroprotective effects in various models of neuronal injury. Its mechanism of action is multifaceted and involves the modulation of several key intracellular signaling cascades.
Interaction with the Sigma-1 Receptor Chaperone: The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). In its inactive state, the sigma-1 receptor is complexed with another chaperone, BiP. The binding of an agonist like 4-PPBP is thought to induce the dissociation of BiP, allowing the sigma-1 receptor to interact with and modulate the function of various client proteins, including ion channels.
Modulation of Calcium Signaling: A primary role of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) homeostasis. It can stabilize the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, thereby modulating Ca²⁺ flux from the ER into the mitochondria. This regulation of Ca²⁺ signaling is crucial for maintaining neuronal function and preventing excitotoxicity.
Inhibition of the nNOS-PSD-95 Interaction: In models of ischemic injury, 4-PPBP has been shown to attenuate the production of nitric oxide (NO). It achieves this by decreasing the recruitment of neuronal nitric oxide synthase (nNOS) to the plasma membrane and reducing its association with the postsynaptic density protein-95 (PSD-95). This uncoupling of the NMDA receptor-PSD-95-nNOS complex is a key neuroprotective mechanism, as excessive NO production can lead to oxidative stress and neuronal death.
Activation of the ERK1/2 Pathway: 4-PPBP has also been demonstrated to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK signaling cascade is a critical pathway involved in cell survival and proliferation. The activation of ERK1/2 by 4-PPBP contributes to its neuroprotective effects, although the precise upstream mechanisms linking sigma-1 receptor activation to the ERK pathway are still under investigation.
By influencing these interconnected signaling pathways, 4-PPBP can mitigate the detrimental effects of neuronal insults, highlighting the therapeutic potential of sigma-1 receptor modulation in neurological disorders.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ppbp Maleate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 4-Ppbp maleate in cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective sigma-1 (σ1) receptor agonist. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. As an agonist, this compound binds to and activates the sigma-1 receptor, modulating a variety of downstream cellular processes. Additionally, it has been reported to act as a non-competitive antagonist at the NR1a/2B subtype of NMDA receptors.
Q2: What are the common applications of this compound in cell culture?
In cell culture, this compound is frequently used to investigate:
-
Neuroprotection: Studying its ability to protect neuronal cells from various stressors, such as excitotoxicity, oxidative stress, and ischemia-reperfusion injury.
-
Cancer Cell Proliferation: Investigating its potential anti-proliferative or cytotoxic effects on different cancer cell lines.
-
Signaling Pathways: Elucidating the role of the sigma-1 receptor in specific signaling cascades, such as the ERK1/2 pathway.
Q3: What is a recommended starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a good starting point for a dose-response experiment is to test a range of concentrations.
For Neuronal Cells (e.g., primary cortical or hippocampal neurons): A common starting range is from 1 µM to 25 µM to assess neuroprotective effects.
For Cancer Cell Lines: To evaluate anti-proliferative effects, a broader range from 1 µM to 50 µM is recommended for initial screening.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. The powder form should be stored at room temperature.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Compound Degradation: Improper storage or handling of the this compound stock solution. 3. Cell Line Insensitivity: The cell line may have low expression of the sigma-1 receptor. 4. Short Incubation Time: The treatment duration may not be sufficient to elicit a response. | 1. Perform a Dose-Response Study: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Prepare Fresh Stock Solution: Ensure proper storage conditions and prepare a fresh stock solution from the powder. 3. Verify Sigma-1 Receptor Expression: Check the expression level of the sigma-1 receptor in your cell line via Western blot or qPCR. 4. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration. |
| High Cell Death or Cytotoxicity | 1. Concentration Too High: The concentration of this compound is above the toxic threshold for the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | 1. Lower the Concentration Range: Perform a dose-response study with a lower range of concentrations. 2. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Investigate Off-Target Effects: If cytotoxicity persists at concentrations where the desired effect is not observed, consider the possibility of off-target effects. Review literature for known off-target interactions of sigma-1 receptor agonists. |
| Inconsistent or Irreproducible Results | 1. Inconsistent Cell Plating: Variation in cell number per well. 2. Edge Effects: Evaporation from the outer wells of a multi-well plate. 3. Inaccurate Pipetting: Errors in diluting the stock solution or adding it to the wells. 4. Variability in Cell Health: Using cells at different passage numbers or confluency levels. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 4. Standardize Cell Culture Practices: Use cells within a consistent passage number range and at a similar confluency for all experiments. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility in Aqueous Solution: this compound has limited solubility in aqueous media. 2. High Final Concentration: The final concentration in the culture medium exceeds its solubility limit. | 1. Prepare Intermediate Dilutions: Before adding to the final culture medium, prepare intermediate dilutions of the stock solution in a serum-free medium. 2. Vortex Thoroughly: Ensure the compound is well-mixed in the medium after addition. 3. Visually Inspect for Precipitates: Always check the medium for any signs of precipitation before adding it to the cells. |
Experimental Protocols
Dose-Response Study for Neuroprotection in Primary Neurons
This protocol is designed to determine the optimal concentration of this compound for protecting primary neurons against glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (10 mM in DMSO)
-
Glutamate solution (10 mM in sterile water)
-
Cell viability assay kit (e.g., MTT, MTS, or Calcein-AM/EthD-1)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7 days in vitro.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in a serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Glutamate Treatment: Add glutamate to the wells to a final concentration that induces significant but not complete cell death (this concentration should be predetermined for your specific culture, e.g., 50-100 µM). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of neuroprotection against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Anti-Proliferative/Cytotoxicity Assay in Cancer Cell Lines
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, PC3, MCF-7)
-
Complete culture medium for the chosen cell line
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation/viability assay kit (e.g., MTT, MTS, or crystal violet)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
Cell Viability/Proliferation Assessment: At each time point, perform the chosen cell viability or proliferation assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability or proliferation inhibition for each concentration and time point relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) at each time point.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound
Activation of the sigma-1 receptor by this compound can trigger several neuroprotective signaling cascades. One key pathway involves the activation of the Extracellular signal-Regulated Kinase (ERK1/2).
preventing degradation of 4-Ppbp maleate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 4-Ppbp maleate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a faint yellow color. What does this indicate?
A1: A yellow discoloration is a common visual indicator of degradation, likely due to oxidation of the piperidine ring.[1] This can be triggered by exposure to atmospheric oxygen, light, or elevated temperatures. It is recommended to verify the purity of your solution using analytical techniques like HPLC to quantify the extent of degradation before proceeding with your experiments.
Q2: I observe precipitation in my this compound stock solution stored at -20°C. What could be the cause?
A2: Precipitation in a stock solution, especially after freeze-thaw cycles, can be due to several factors. The compound may be coming out of solution at lower temperatures if the concentration is near its solubility limit in the chosen solvent (e.g., ethanol or DMSO). Repeated freeze-thaw cycles can also promote degradation, leading to less soluble byproducts. To mitigate this, it is advisable to prepare smaller, single-use aliquots of your stock solution and store them at -80°C for long-term stability.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on the chemical structure of this compound, the primary degradation pathways are likely to be:
-
Oxidation: The piperidine ring, particularly the carbons alpha to the nitrogen, is susceptible to oxidation.[2] This can lead to the formation of N-oxides, iminium ions, or other oxidative degradation products.
-
Hydrolysis of the Maleate Salt: In aqueous solutions, the maleate salt can undergo hydrolysis. The pH of the solution plays a critical role in the stability of the salt form.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the piperidine moiety.
Q4: What are the ideal storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored in tightly sealed vials, protected from light. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), it is highly recommended to store single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles and slow down chemical degradation processes.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the stock solution using a validated stability-indicating HPLC method to check for the presence of degradation products.
-
Prepare Fresh Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound.
-
Optimize Storage: Ensure that stock solutions are stored in small, single-use aliquots at -80°C and are protected from light.
-
pH Control: For aqueous buffers, ensure the pH is within a stable range for this compound. The basic nitrogen of the piperidine ring can be sensitive to pH changes.
-
Issue 2: Broad or tailing peaks during HPLC analysis.
-
Possible Cause: Interaction of the basic piperidine nitrogen with the stationary phase or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to reduce peak tailing caused by interactions with the silica support.
-
pH Adjustment: Adjust the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single ionic form.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Dispense the stock solution into small, single-use aliquots in amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Testing of this compound in Solution (Forced Degradation)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Heating block or oven
-
HPLC system with a UV or PDA detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block or oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Property | Value | Reference |
| Molecular Weight | 409.52 g/mol | [1] |
| Solubility | Soluble to 25 mM in ethanol and DMSO | [1] |
| Solid Storage | Room temperature or 2-8°C, desiccated, sealed | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Yellowing of Solution | Oxidation | Verify purity with HPLC, store under inert gas, protect from light. |
| Precipitation in Stock | Low temperature, freeze-thaw cycles | Prepare single-use aliquots, store at -80°C. |
| Inconsistent Assay Results | Compound degradation | Use fresh stock, verify purity, optimize storage. |
| Poor HPLC Peak Shape | Analyte-column interaction | Use mobile phase modifier (e.g., TEA), adjust pH. |
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: A generalized workflow for investigating the stability of this compound.
References
Technical Support Center: 4-Ppbp Maleate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of 4-Ppbp maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a potent and specific sigma-1 (σ1) receptor agonist.[1][2] Its mechanism of action involves binding to σ1 receptors, which are primarily located on the endoplasmic reticulum, and modulating various intracellular signaling pathways.[3] This interaction can lead to neuroprotective effects by attenuating neuronal nitric oxide synthase (nNOS) activity, reducing ischemia-evoked nitric oxide (NO) production, and preserving the expression of the anti-apoptotic protein Bcl-2.[4][5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in ethanol and DMSO, with reported solubility up to 25 mM or >20 mg/mL. For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month. For general storage of the powder, store at room temperature or 2-8°C in a desiccated environment.
Q3: How can the solubility of this compound be improved for preparing solutions?
A3: To enhance solubility when preparing stock solutions, it may be helpful to warm the tube to 37°C and use an ultrasonic bath to aid dissolution. Always select an appropriate solvent based on the experimental requirements and the compound's solubility characteristics.
Q4: What are the known biological effects of this compound in vivo?
A4: In vivo studies have demonstrated that this compound provides neuroprotection in models of ischemic stroke and neonatal brain injury. It has been shown to decrease brain injury after transient focal ischemia in rats and cats. Additionally, it can reduce microglial cell activation and lesion size in excitotoxic brain injury models. In other applications, it has been used in combination with other small molecules to promote tendon regeneration.
Troubleshooting In Vivo Delivery
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Q5: My this compound solution precipitates upon dilution or injection into my animal model. What can I do?
A5: Precipitation is a common issue when a compound dissolved in a non-aqueous solvent like DMSO is introduced into an aqueous physiological environment.
-
Vehicle Optimization: The choice of vehicle is critical. While DMSO is excellent for stock solutions, it can be toxic in high concentrations in vivo. Consider using a co-solvent system. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline, PBS, or a solution containing solubilizing agents like Tween 80 or Cremophor EL.
-
Formulation Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the injected solution is low and well-tolerated by the animal model.
-
pH Adjustment: Check the pH of your final formulation. The maleate salt form can affect the pH, and adjusting it closer to physiological pH (7.4) might improve solubility and stability in aqueous solutions.
-
Alternative Delivery Systems: For sustained release or to avoid solubility issues, consider encapsulating this compound in delivery vehicles like hydrogels or liposomes, which has been successfully demonstrated for tendon repair studies.
Q6: I am not observing the expected therapeutic effect in my in vivo model. What are the potential causes?
A6: A lack of efficacy can stem from issues with the compound's formulation, dose, or administration route, affecting its bioavailability.
-
Dose and Bioavailability: The administered dose may be insufficient to reach therapeutic concentrations at the target site. Bioavailability can be influenced by the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Review the literature for effective dose ranges in similar models. Intravenous (i.v.) administration typically provides 100% bioavailability and can be a good starting point to confirm compound activity before exploring other routes.
-
Compound Stability: Ensure the compound has not degraded. This compound is generally stable under recommended storage conditions, but improper handling or storage of solutions can lead to degradation.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in your specific animal model. Pharmacokinetic studies might be necessary to determine the half-life and exposure profile of this compound in your experimental setup.
-
Target Engagement: Confirm that the compound is reaching the target tissue and engaging the σ1 receptor. This can be complex but may be assessed indirectly through downstream biomarker analysis, such as measuring ERK1/2 phosphorylation or nNOS activity.
Q7: I am observing unexpected side effects or toxicity in my animal model. How can I troubleshoot this?
A7: Unexpected toxicity can be caused by the compound itself (off-target effects) or the delivery vehicle.
-
Vehicle Toxicity: High concentrations of solvents like DMSO or surfactants like Tween 80 can cause local irritation or systemic toxicity. Run a vehicle-only control group to distinguish between vehicle effects and compound-specific effects.
-
Off-Target Effects: While 4-Ppbp is a specific σ1 receptor ligand, high concentrations could potentially lead to off-target binding and associated adverse reactions. This is a common challenge in drug development.
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider performing a dose-response study to find a dose that balances therapeutic efficacy with an acceptable safety profile.
-
Refine Administration: The method of injection can influence local toxicity. For example, a slow infusion may be better tolerated than a rapid bolus injection. For subcutaneous or intramuscular routes, rotating injection sites can minimize local irritation.
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Formula | C₂₁H₂₇N·C₄H₄O₄ | |
| Molecular Weight | 409.52 g/mol | |
| CAS Number | 201216-39-9 | |
| Purity | ≥98-99% | |
| Appearance | Off-white powder | |
| Solubility | Soluble to 25 mM in ethanol and DMSO | |
| Storage | Store powder at RT or 2-8°C |
Summary of In Vivo Experimental Parameters
| Animal Model | Dose / Concentration | Administration Route | Vehicle / Formulation | Key Finding | Source |
| Rats (Ischemia) | 1 µmol/kg | Intravenous (i.v.) infusion | Not specified | Decreased brain injury after transient focal ischemia. | |
| Newborn Piglets (Hypoxia-Ischemia) | Two dosing regimens post-resuscitation | Not specified | Saline | Dose-dependently protected neurons in the putamen. | |
| Neonatal Mice (Excitotoxic Injury) | Single injection 1h post-insult | Intraperitoneal (i.p.) | Not specified | Reduced microglial activation and lesion size. | |
| Rats (Tendon Repair) | 10 µM | Local application | Fibrin glue | Enhanced healing of transected patellar tendons. | |
| Rats (Tendon Repair) | 10 µM | Local application | Multi-domain peptide (MDP) hydrogel | Sustained release and improved tendon healing. |
Experimental Protocols
Protocol 1: General Preparation and Administration for Neuroprotection Studies
This protocol is a generalized procedure based on methods suggested in neuroprotection studies.
-
Stock Solution Preparation: Aseptically prepare a stock solution of this compound (e.g., 25 mM) in sterile DMSO. Aliquot and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration for injection using sterile saline (0.9% NaCl). The final concentration of DMSO in the injectate should be minimized (typically <5%) to avoid solvent toxicity.
-
Administration: For studies in rats, a dose of 1 µmol/kg administered via continuous intravenous infusion has been shown to be effective. For neonatal mice, a single intraperitoneal injection has been used successfully. The choice of administration route should be guided by the specific experimental model and objectives.
-
Control Group: Administer a vehicle-only solution (e.g., saline with the same final concentration of DMSO as the treatment group) to a control group of animals to account for any effects of the vehicle or injection procedure.
Protocol 2: Hydrogel-Based Delivery for Tendon Regeneration
This protocol is adapted from studies using a multi-domain peptide (MDP) hydrogel for local delivery.
-
Drug Loading: Prepare a solution of this compound at a concentration of 100 µM.
-
Hydrogel Formulation: The MDP hydrogel is prepared according to the manufacturer's or literature specifications. Gelation is typically induced by adding a pH 7.4 buffer (e.g., PBS or HBSS).
-
Encapsulation: Load the this compound solution (e.g., 10–50 µL) into 1 mL of the MDP solution just before gelation is induced. The final concentration of 4-Ppbp in the hydrogel used in published studies was 10 µM.
-
In Vivo Application: In an anesthetized rat model with a transected patellar tendon, the prepared MDP hydrogel encapsulating this compound is applied directly to the transection site.
-
Release Profile Characterization (In Vitro): To characterize the release kinetics, incubate the drug-loaded hydrogel in PBS at 37°C with gentle agitation. At various time points, centrifuge the samples and measure the concentration of 4-Ppbp in the supernatant using UV-Vis spectroscopy (wavelength ~207 nm).
Visual Guides
Signaling Pathway of this compound in Neuroprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPBP maleate ≥98% (HPLC), powder | 207572-62-1 [sigmaaldrich.com]
- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-PPBP - Wikipedia [en.wikipedia.org]
- 5. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ppbp Maleate Experimental Guide
Welcome to the technical support center for 4-Ppbp maleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive antagonist of NMDA receptors, particularly those containing the NR1a/2B subunit.[1] Its primary therapeutic potential lies in its neuroprotective properties, which are attributed to these mechanisms.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C to maintain integrity.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO (up to 25 mM) and ethanol (up to 25 mM). For in vivo studies, it can be formulated in various vehicles, including saline for intravenous infusion.
Q4: What is the primary signaling pathway activated by this compound leading to neuroprotection?
A4: this compound exerts its neuroprotective effects primarily through the activation of the sigma-1 receptor, which leads to the phosphorylation and activation of the MAP Kinase/ERK pathway. This signaling cascade is a key mechanism for its therapeutic effects. The activation of CREB and subsequent upregulation of the anti-apoptotic protein Bcl-2 have also been implicated in the neuroprotective actions of sigma-1 receptor agonists.
Troubleshooting Guides
Section 1: Solubility and Solution Stability
Q: I am having trouble dissolving this compound.
A:
-
Problem: Incomplete dissolution in aqueous solutions.
-
Solution: this compound has limited solubility in water. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. Gentle warming to 37°C and sonication can aid in dissolving the compound in the stock solvent. The stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays, as high concentrations can be toxic to cells.
Q: My this compound solution appears to have precipitated after storage.
A:
-
Problem: Compound precipitation out of solution, especially after freeze-thaw cycles.
-
Solution: To avoid precipitation, aliquot your stock solution into smaller, single-use volumes before freezing. This minimizes the number of freeze-thaw cycles. If precipitation is observed, gently warm the solution and vortex or sonicate to redissolve the compound before use. Ensure that the storage temperature is appropriate (-80°C for solutions in solvent).
Section 2: In Vitro Neuroprotection Assays
Q: I am not observing a neuroprotective effect with this compound in my cell-based assay.
A:
-
Problem: Lack of efficacy in preventing neuronal cell death induced by a neurotoxin.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to a lack of effect or toxicity, respectively. Perform a dose-response experiment to determine the optimal neuroprotective concentration for your specific cell type and neurotoxic insult.
-
Inappropriate Timing of Treatment: The timing of this compound administration is critical. For many neurotoxic insults, pre-treatment with the compound before the insult is necessary to observe a protective effect.
-
Assay Sensitivity: The chosen cell viability assay (e.g., MTT, LDH) may not be sensitive enough to detect subtle changes in cell survival. Consider using a more sensitive assay or multiple assays to confirm your results.
-
Cell Health: Ensure that your neuronal cultures are healthy and not overly dense before initiating the experiment, as this can affect their response to both the neurotoxin and the protective compound.
-
Section 3: Western Blotting for p-ERK
Q: I am unable to detect an increase in ERK1/2 phosphorylation after treatment with this compound.
A:
-
Problem: No detectable p-ERK signal or no difference between control and treated samples.
-
Possible Causes & Solutions:
-
Timing of Stimulation: ERK phosphorylation is often a transient event. You may be missing the peak phosphorylation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time point for detecting p-ERK activation after this compound treatment.
-
Sample Preparation: It is crucial to inhibit phosphatase activity during cell lysis to preserve the phosphorylation state of ERK. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors and keep samples on ice at all times.
-
Antibody Quality: The primary antibody against p-ERK may be of poor quality or used at a suboptimal dilution. Use a well-validated antibody and optimize the dilution.
-
Blocking Agent: When probing for phosphoproteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can sometimes cause high background.
-
Section 4: In Vivo Experiments
Q: I am not observing a reduction in infarct volume in my animal model of stroke with this compound treatment.
A:
-
Problem: Lack of neuroprotective effect in an in vivo model of cerebral ischemia.
-
Possible Causes & Solutions:
-
Dosage and Administration Route: The dose of this compound may be insufficient, or the route of administration may not be optimal for achieving therapeutic concentrations in the brain. The literature reports successful neuroprotection in rats with a continuous intravenous infusion of 1 µmol/kg/h. Ensure your dosing regimen is appropriate for your animal model.
-
Timing of Treatment: The therapeutic window for neuroprotective agents in stroke is often narrow. In a rat model of transient focal ischemia, administration of this compound starting 1 hour after the initiation of ischemia was shown to be effective. Delaying treatment for too long may result in a loss of efficacy.
-
Duration of Treatment: Prolonged continuous treatment with this compound beyond 24 hours has been shown to result in a loss of neuroprotective effect in a rat model of focal ischemia. The duration of treatment should be carefully considered and optimized.
-
Animal Model Variability: The severity of the ischemic insult can vary between animals. Ensure that your surgical procedure is consistent and that physiological parameters (e.g., temperature, blood pressure) are carefully monitored and controlled during the experiment.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Solubility | |||
| In DMSO | Up to 25 mM | - | |
| In Ethanol | Up to 25 mM | - | |
| In Vivo Dosage | |||
| Neuroprotection in Rats (transient focal ischemia) | 1 µmol/kg/h (continuous IV infusion) | Rat | |
| Mechanism of Action | |||
| Target | Sigma-1 Receptor (Agonist) | - | |
| Target | NMDA Receptor (NR1a/2B) | Xenopus oocytes |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)
-
Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before inducing neurotoxicity.
-
Neurotoxic Insult: Induce neuronal cell death by adding a neurotoxin such as glutamate or by subjecting the cells to oxygen-glucose deprivation (OGD).
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control (neurotoxin only) group (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: Western Blot for p-ERK1/2
-
Cell Treatment: Treat neuronal cultures with the optimal concentration of this compound for the predetermined peak phosphorylation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.
-
Visualizations
Caption: Signaling pathway of this compound leading to neuroprotection.
Caption: General experimental workflow for this compound.
References
improving the stability of 4-Ppbp maleate stock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Ppbp maleate stock solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in stock solutions?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, exposure to light, and temperature. As a maleate salt of a basic piperidine compound, it is susceptible to degradation through hydrolysis, photo-oxidation, and thermal decomposition. Maintaining an optimal pH, protecting solutions from light, and storing them at appropriate temperatures are critical for preserving the integrity of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions. For long-term storage, DMSO is often preferred. It is crucial to use anhydrous, high-purity solvents to minimize water content, which can contribute to hydrolysis.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light.
Q4: Can I use buffers to prepare my working solutions?
A4: Yes, using buffers is recommended for preparing working solutions to maintain a stable pH. Based on the general stability of amine maleate salts, a slightly acidic pH range is likely to be optimal. However, it is important to avoid buffers containing components that could react with this compound. Phosphate-based buffers are generally a safe choice. The stability of maleate salts of basic drugs is known to be pH-dependent, with potential for the salt to convert to its free base at higher pH values, which may affect stability.[1][2]
Q5: Are there any additives that can enhance the stability of this compound solutions?
A5: The use of antioxidants may help to mitigate oxidative degradation, particularly if the stock solution is exposed to air. While specific data for this compound is not available, antioxidants like butylated hydroxytoluene (BHT) have been shown to be effective in preventing the oxidation of other drug compounds in formulations.[3][4][5] The addition of any substance should be carefully considered and validated for compatibility and potential interference with downstream experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid material.2. Verify the purity of the new stock solution using a stability-indicating HPLC method (see Experimental Protocols).3. Review storage conditions: ensure protection from light and appropriate temperature.4. Avoid repeated freeze-thaw cycles by using smaller aliquots. |
| Precipitate formation in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or the concentration may be too high. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Ensure the solvent used is of high purity and anhydrous. |
| Color change in the stock solution (e.g., yellowing). | This may indicate oxidative or photodegradation. | 1. Discard the discolored solution.2. When preparing a new stock, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure.3. Strictly adhere to storage in the dark at low temperatures. |
| Variability between different aliquots of the same stock solution. | Inconsistent storage or handling of aliquots. Potential for solvent evaporation. | 1. Ensure all aliquots are stored under identical conditions.2. Use tightly sealed vials to prevent solvent evaporation, which would alter the concentration.3. When thawing an aliquot, allow it to come to room temperature completely and vortex gently before use. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
In a sterile environment, accurately weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex the solution until the compound is completely dissolved. Brief, gentle warming to 37°C can be used if necessary.
-
(Optional) To minimize oxidation, gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Immediately cap the vial tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and detect potential degradation products of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. This method is adapted from established methods for similar piperidine-containing compounds.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, linear to 30% A / 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Inject the prepared sample onto the HPLC system.
Data Analysis:
-
The purity of the this compound is determined by the peak area percentage of the main peak.
-
The presence of degradation products is indicated by the appearance of new peaks, typically at different retention times.
Visualizations
Potential Degradation Pathways of 4-Ppbp
The following diagram illustrates the potential degradation pathways for the 4-Ppbp molecule based on the known reactivity of piperidine derivatives. These include hydrolysis of the maleate salt and oxidation of the piperidine ring.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the steps for conducting a forced degradation study to evaluate the stability of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. US7785647B2 - Methods of providing antioxidants to a drug containing product - Google Patents [patents.google.com]
Technical Support Center: 4-Ppbp Maleate In Vitro Applications
Welcome to the technical support center for 4-Ppbp maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in vitro when working with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Cell Viability Results | Choice of Assay: Different viability assays (e.g., MTT, Trypan Blue, LDH) measure different aspects of cell health and can yield varying results depending on the timing of the measurement post-treatment.[1][2] Vehicle (DMSO) Concentration: High concentrations of DMSO can be toxic to cells. Compound Instability: this compound may degrade in culture medium over long incubation periods. | Optimize Assay Timing: For endpoint assays like MTT, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting effects. Control for Vehicle Effects: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control group. Prepare Fresh Solutions: Prepare this compound solutions fresh from a stock solution for each experiment to minimize degradation. |
| Lack of Expected Biological Effect (e.g., Neuroprotection) | Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent. Incorrect Treatment Duration: The neuroprotective effects of 4-Ppbp may be time-sensitive; prolonged exposure might lead to a loss of efficacy.[3] Low Sigma-1 Receptor Expression: The target cell line may not express sufficient levels of the sigma-1 receptor. | Perform Dose-Response Experiments: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective dose for your specific cell line and assay. Optimize Treatment Duration: Conduct experiments with varying incubation times to identify the ideal window for observing the desired effect. Confirm Receptor Expression: Verify the expression of the sigma-1 receptor in your cell line using techniques such as Western blot, qPCR, or immunofluorescence. |
| High Variability in Sigma-1 Receptor Binding Assays | Inappropriate Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding affinity. Non-Specific Binding: The radioligand may bind to other proteins or surfaces, leading to high background signal. Ligand Competition Issues: When performing competitive binding assays, the choice and concentration of the competing ligand are critical. | Standardize Assay Protocol: Follow established protocols for sigma-1 receptor binding assays, carefully controlling all parameters.[4] Determine Non-Specific Binding: Include control tubes with a high concentration of a non-labeled ligand (e.g., haloperidol) to accurately determine and subtract non-specific binding.[5] Use Appropriate Competitors: Select well-characterized sigma-1 receptor ligands for competition assays and perform saturation binding experiments to determine the Kd of your radioligand. |
| Observed Cytotoxicity at Expected Efficacious Doses | Cell Line Sensitivity: Some cell lines may be more sensitive to this compound or its vehicle. Compound Purity: Impurities in the this compound sample could contribute to toxicity. | Determine Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is non-toxic to your specific cell line. Verify Compound Purity: Whenever possible, use highly pure this compound and consider obtaining a certificate of analysis from the supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: 4-Ppbp is a potent and selective sigma-1 receptor agonist. Its neuroprotective effects are attributed to several mechanisms, including the attenuation of neuronal nitric oxide synthase (nNOS) activity, preservation of the anti-apoptotic protein Bcl-2, stabilization of the mitochondrial membrane potential, and activation of the ERK1/2 signaling pathway. In other contexts, such as tendon regeneration, it may modulate macrophage polarization.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations in the range of 1 µM to 10 µM have been shown to be effective in inducing tenogenic differentiation and providing neuroprotection. However, it is crucial to perform a dose-response study for your specific experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be toxic to cells?
A4: While generally used for its protective effects, like any compound, this compound can exhibit cytotoxicity at high concentrations. The toxic concentration is cell-type dependent. It is recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q5: Are there any known off-target effects of this compound?
A5: 4-Ppbp is considered a highly specific sigma-1 receptor agonist. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. To confirm that the observed effects are mediated by the sigma-1 receptor, consider using a sigma-1 receptor antagonist (e.g., BD1047 or NE-100) as a negative control in your experiments.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Vitro
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Tendon Stem Cells | Gene Expression Analysis | 10 µM | Increased expression of collagen type I and III | |
| Primary Hippocampal Neurons | Cell Viability Assay (PI/Calcein AM) | Not specified, pre-treatment | Reduced glutamate-induced neuronal cell death | |
| Primary Mixed Cortical and Hippocampal Neurons | Western Blot | Not specified | Phosphorylation of ERK1/2 |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle-only control (medium with the same final concentration of DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
-
Membrane Preparation: Prepare cell or tissue homogenates that express the sigma-1 receptor.
-
Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Reaction Mixture: In each tube, combine the membrane preparation, a fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., --INVALID-LINK--pentazocine), and varying concentrations of unlabeled this compound.
-
Non-Specific Binding Control: Include tubes with the membrane preparation, radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Assay Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
adjusting pH for optimal 4-Ppbp maleate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-Ppbp maleate.
Introduction
4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a potent and selective sigma-1 (σ₁) receptor agonist that exhibits neuroprotective properties.[1][2][3][4][5] It has been shown to be a non-competitive antagonist at recombinant NR1a/2B NMDA receptors. The neuroprotective effects of 4-Ppbp are associated with the activation of the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB) and an increase in Bcl-2 expression. Furthermore, it has been demonstrated to decrease the activity of neuronal nitric oxide synthase (nNOS) and the production of nitric oxide (NO) during ischemic events.
Currently, there is limited publicly available data directly specifying the optimal pH for this compound activity. The activity and stability of small molecules can be significantly influenced by the pH of the experimental environment. Therefore, it is recommended that researchers empirically determine the optimal pH for their specific assay and experimental conditions. This guide provides a protocol to determine the optimal pH and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| Q1: What is the recommended solvent for dissolving this compound? | According to supplier information, this compound is soluble in DMSO (>20 mg/mL or 25 mM) and ethanol (<10.24 mg/mL or 25 mM). For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer or culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Q2: How should this compound stock solutions be stored? | Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| Q3: My this compound is not showing the expected biological activity. What could be the issue? | Several factors could contribute to a lack of activity: 1. Incorrect pH: The pH of your experimental buffer may not be optimal for this compound activity. We recommend performing a pH optimization experiment (see protocol below). 2. Degradation: Ensure the compound has been stored correctly and has not expired. Repeated freeze-thaw cycles can also lead to degradation. 3. Cell Line/Model System: The expression level of the sigma-1 receptor in your chosen cell line or animal model may be low. Verify sigma-1 receptor expression via techniques like qPCR or western blotting. 4. Solubility Issues: At higher concentrations, the compound may precipitate out of the aqueous solution. Visually inspect your final solution for any precipitate. If solubility is an issue, consider using a different solvent or a lower final concentration. |
| Q4: I am observing cytotoxicity in my cell-based assays. Is this compound toxic? | While this compound is generally used for its neuroprotective effects, high concentrations of any compound or its solvent (like DMSO) can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell type. Also, ensure the final concentration of the solvent is kept to a minimum. |
| Q5: Can this compound be used in in vivo studies? | Yes, this compound has been used in several in vivo studies, demonstrating its neuroprotective effects in models of stroke and neonatal brain injury. The delivery vehicle and dosing regimen should be optimized for the specific animal model and research question. |
Experimental Protocol: Determination of Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for this compound activity in a cell-based assay measuring a downstream effect, such as CREB phosphorylation.
Objective: To identify the pH at which this compound exhibits the highest activity in a specific experimental setup.
Materials:
-
This compound
-
Cell line expressing sigma-1 receptors (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
A series of biological buffers with different pH ranges (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0)
-
Assay-specific reagents (e.g., antibodies for western blotting, ELISA kit for a specific biomarker)
-
pH meter
-
Standard laboratory equipment
Methodology:
-
Buffer Preparation:
-
Prepare a set of buffers, each at a 1X working concentration, with pH values ranging from 6.0 to 8.5 in 0.5 unit increments (i.e., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Use appropriate buffering agents for each pH value to ensure stability.
-
Verify the final pH of each buffer using a calibrated pH meter.
-
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in each of the prepared buffers to the final desired concentration.
-
Wash the cells with a pH-neutral buffer (e.g., PBS pH 7.4).
-
Incubate the cells with the this compound solutions in the different pH buffers for the desired treatment time.
-
Include appropriate controls: a vehicle control (buffer with the same concentration of DMSO without this compound) for each pH value and a positive control if available.
-
-
Endpoint Measurement:
-
After the incubation period, lyse the cells and collect the protein lysates.
-
Measure the activity of this compound by quantifying a relevant downstream marker. For example, measure the level of phosphorylated CREB (pCREB) using western blotting or an ELISA.
-
-
Data Analysis:
-
Quantify the results for each pH value.
-
Normalize the activity at each pH to the vehicle control for that same pH.
-
Plot the normalized activity of this compound against the buffer pH.
-
The pH at which the highest activity is observed is the optimal pH for your experimental conditions.
-
Hypothetical Data Presentation
The following table illustrates how to present the data from the pH optimization experiment.
| Buffer pH | This compound Activity (Normalized to Vehicle Control) | Standard Deviation |
| 6.0 | 0.85 | ± 0.07 |
| 6.5 | 1.20 | ± 0.11 |
| 7.0 | 1.55 | ± 0.14 |
| 7.5 | 1.80 | ± 0.16 |
| 8.0 | 1.40 | ± 0.12 |
| 8.5 | 0.95 | ± 0.08 |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Optimal pH Determination
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. 4-PPBP - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine via the N-alkylation of 4-phenylpiperidine with a 4-phenylbutyl halide.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective alkylating agent | - Verify the purity and integrity of the 4-phenylbutyl halide. Alkyl halides can degrade over time. - Consider using a more reactive halide (e.g., iodide instead of bromide or chloride). |
| Suboptimal reaction temperature | - If the reaction is sluggish, gradually increase the temperature. Monitor for decomposition.[1] | |
| Inappropriate base | - The base may not be strong enough to deprotonate the piperidine effectively. Consider a stronger base (e.g., NaH or K2CO3). | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature | - Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS. |
| Poor stoichiometry | - Ensure the alkylating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. | |
| Formation of Multiple Products (Side Reactions) | Overalkylation (Quaternary salt formation) | - Use a strict 1:1 or slight excess of the alkylating agent to piperidine ratio. - Avoid excessively high temperatures and prolonged reaction times. |
| Elimination of the alkyl halide | - Use a non-hindered base. - Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. | |
| Difficulty in Product Purification | Co-elution of impurities | - If using column chromatography, try a different solvent system with varying polarity. - Consider using an alternative stationary phase, such as alumina. |
| Product is an oil | - If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or oxalate) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine?
A1: The most common side reactions are overalkylation and elimination. Overalkylation occurs when the product, a tertiary amine, reacts with another molecule of the alkylating agent to form a quaternary ammonium salt. Elimination is a competing reaction where the alkyl halide undergoes dehydrohalogenation to form an alkene, particularly at higher temperatures or in the presence of a strong, bulky base.
Q2: How can I minimize the formation of the quaternary ammonium salt?
A2: To minimize the formation of the quaternary ammonium salt, you can carefully control the stoichiometry of the reactants. Using a 1:1 ratio of 4-phenylpiperidine to the 4-phenylbutyl halide is a good starting point. A slight excess of the piperidine can also be used to ensure the complete consumption of the alkylating agent. Additionally, avoiding excessively high reaction temperatures and prolonged reaction times can help reduce the rate of this side reaction.
Q3: What is the best way to purify the final product?
A3: Purification of 4-phenyl-1-(4-phenylbutyl)piperidine can typically be achieved by flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. If the product is basic and shows tailing on silica gel, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve the separation. If the product is an oil, conversion to a crystalline salt (e.g., hydrochloride or maleate) can be an effective purification method.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility can hinder the reaction rate. If your starting materials are not dissolving, you can try a different solvent or a solvent mixture. For N-alkylation of piperidines, common solvents include acetonitrile, DMF, and DMSO. Gently heating the mixture can also help to dissolve the reactants. If solubility remains an issue, using a phase-transfer catalyst in a biphasic system can be an effective strategy.
Experimental Protocol: Synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine
This protocol describes a general procedure for the N-alkylation of 4-phenylpiperidine with 1-bromo-4-phenylbutane.
Materials:
-
4-phenylpiperidine
-
1-bromo-4-phenylbutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-4-phenylbutane (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-phenyl-1-(4-phenylbutyl)piperidine.
Data Presentation: Illustrative Effects of Reaction Parameters on Yield and Purity
The following table provides an illustrative summary of how different reaction parameters can affect the yield and purity of 4-phenyl-1-(4-phenylbutyl)piperidine. These are representative values and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | Et₃N | Stronger bases like NaH may lead to faster reaction rates but also increase the risk of elimination side reactions. Weaker bases like Et₃N may result in incomplete conversion. |
| Solvent | Acetonitrile | DMF | Toluene | Polar aprotic solvents like acetonitrile and DMF are generally preferred for N-alkylation as they can help to dissolve the reactants and accelerate the reaction. |
| Temperature | 60°C | 80°C (Reflux) | 100°C | Higher temperatures increase the reaction rate but also the likelihood of side reactions such as overalkylation and elimination. |
| Illustrative Yield | 65% | 85% | 70% | Condition B represents a good balance of reactivity and selectivity, leading to a higher yield of the desired product. |
| Illustrative Purity | 90% | 95% | 80% | The higher temperature in Condition C leads to more side products and lower purity. |
Mandatory Visualizations
Caption: General reaction pathway for the N-alkylation of 4-phenylpiperidine.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
minimizing off-target effects of 4-Ppbp maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ppbp maleate. The information is designed to help minimize and understand its off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent sigma-1 (σ1) receptor agonist. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival pathways.[1][2]
Q2: What are the known off-target effects of this compound?
The primary and most well-characterized off-target effect of this compound is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR1a/2B subtype.[1] This means that at certain concentrations, this compound can inhibit the function of these glutamate receptors, which are critical for neuronal excitation and synaptic plasticity.
Q3: How can I be sure the observed effects in my experiment are due to sigma-1 receptor activation and not NMDA receptor antagonism?
Distinguishing between on-target and off-target effects is crucial. A combination of approaches is recommended:
-
Pharmacological Tools: Use a selective sigma-1 receptor antagonist (e.g., BD-1063 or NE-100) to see if it can reverse the effects of this compound. If the effect is blocked, it is likely mediated by the sigma-1 receptor.
-
Concentration Control: Utilize the lowest effective concentration of this compound that elicits a response. As its affinity for the NMDA receptor is lower than for the sigma-1 receptor, using lower concentrations can favor on-target effects.
-
Control Experiments: Include control experiments with known selective NMDA receptor antagonists (e.g., ifenprodil for NR2B-containing receptors) to compare the cellular phenotype with that produced by this compound.
Q4: What are the potential downstream signaling pathways affected by this compound?
As a sigma-1 receptor agonist, this compound has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway, preserve the anti-apoptotic protein Bcl-2, modulate neuronal nitric oxide synthase (nNOS) activity, and stabilize mitochondrial membrane potential.[3] Its antagonism of NMDA receptors can also impact intracellular calcium levels and neuronal excitability.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected changes in intracellular calcium levels (e.g., blunted response to glutamate or spontaneous oscillations). | The observed calcium phenotype could be a composite of sigma-1 receptor-mediated calcium modulation and NMDA receptor blockade. | 1. Perform a calcium flux assay in the presence of a selective sigma-1 receptor antagonist. If the effect of this compound is reversed, it is likely on-target. 2. Compare the calcium response to that of a selective NR2B antagonist. Similarities may indicate an off-target effect. 3. Titrate this compound to the lowest effective concentration to minimize NMDA receptor engagement. |
| Inconsistent or paradoxical results in neuroprotection assays. | The neuroprotective effects of this compound can be complex due to its dual action. Sigma-1 agonism is generally neuroprotective, while NMDA antagonism can also be protective against excitotoxicity. The net effect may depend on the specific experimental model of neuronal injury. | 1. Use a sigma-1 receptor knockout/knockdown cell model. If this compound still shows a protective effect, it is likely mediated by NMDA receptor antagonism. 2. Co-administer this compound with a selective sigma-1 antagonist. Abrogation of the protective effect would point towards a sigma-1-mediated mechanism. |
| Alterations in gene expression or protein phosphorylation unrelated to the expected sigma-1 pathway. | This could be due to off-target effects on NMDA receptors influencing downstream signaling cascades, or potentially other unknown off-targets. | 1. Conduct a dose-response analysis for the unexpected signaling event. A different EC50 compared to known sigma-1 mediated effects may suggest an off-target mechanism. 2. Consult literature on NMDA receptor signaling to see if the observed changes are consistent with NMDA receptor blockade. |
Data Presentation
Table 1: On-Target and Off-Target Activity of 4-Ppbp
| Target | Action | Potency | Reference |
| Sigma-1 (σ1) Receptor | Agonist | High Affinity (Ki in low nM range) | [4] |
| NMDA Receptor (NR1a/2B) | Non-competitive Antagonist | IC50 = 2 µM |
Note: The Ki for 4-Ppbp at the sigma-1 receptor is reported to be in the low nanomolar range in various studies, indicating high affinity. For experimental design, it is recommended to use concentrations well below the IC50 for the NMDA receptor to ensure selectivity for the sigma-1 receptor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is to determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
Cell membranes expressing the sigma-1 receptor
-
Radioligand (e.g., [³H]-(+)-pentazocine)
-
Non-labeled competitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the non-labeled competitor, this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of a downstream signaling pathway of the sigma-1 receptor.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with this compound for the desired time and concentration. Include untreated controls.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Protocol 3: Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium, which can be affected by both sigma-1 and NMDA receptors.
Materials:
-
Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound
-
Selective sigma-1 receptor antagonist (e.g., NE-100)
-
Selective NMDA receptor antagonist (e.g., ifenprodil)
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add this compound and record the change in fluorescence over time.
-
In separate wells/dishes, pre-incubate the cells with the selective sigma-1 receptor antagonist or the selective NMDA receptor antagonist before adding this compound.
-
Compare the calcium response in the presence and absence of the antagonists to determine the contribution of each receptor to the observed effect.
Visualizations
Caption: Sigma-1 receptor signaling pathway activated by this compound leading to neuroprotection.
Caption: Troubleshooting workflow to differentiate on-target from off-target effects of this compound.
Caption: Logical relationship of this compound's dual actions contributing to an observed cellular effect.
References
- 1. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Ppbp Maleate and Other Sigma Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-Ppbp maleate with other prominent sigma receptor agonists. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols, and visualize key signaling pathways.
Quantitative Comparison of Sigma-1 Receptor Agonists
The binding affinity and functional activity of sigma-1 receptor agonists are critical parameters for evaluating their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data for this compound and other well-characterized sigma-1 receptor agonists.
Table 1: Comparative Binding Affinity of Sigma-1 Receptor Agonists
Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.
| Ligand | Kᵢ (nM) for Sigma-1 Receptor | Reference |
| This compound | Not explicitly found in direct radioligand binding assays | |
| (+)-Pentazocine | 1.62 | [1] |
| PRE-084 | 2.2 | [2] |
| SA4503 (cutamesine) | 4.6 | [1][3] |
| 1,3-di-o-tolyl-guanidine (DTG) | ~35.5 | [4] |
Note: While a specific Kᵢ value for this compound from a direct competitive radioligand binding assay was not identified in the reviewed literature, studies using Bioluminescence Resonance Energy Transfer (BRET) assays have shown that 4-Ppbp enhances sigma-1 receptor homomer signals in a dose-dependent manner, suggesting it stabilizes receptor multimerization.
Table 2: Comparative Functional Activity of Sigma-1 Receptor Agonists
Functional activity is often assessed by measuring the concentration of an agonist required to produce 50% of its maximal effect (EC₅₀) on a specific downstream signaling event. Key functional readouts for sigma-1 receptor activation include the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.
| Ligand | Functional Assay | EC₅₀ | Reference |
| This compound | ERK1/2 Phosphorylation | Data not available | |
| This compound | Intracellular Calcium Mobilization | Data not available | |
| PRE-084 | ERK1/2 Phosphorylation | Data not available | |
| (+)-Pentazocine | Intracellular Calcium Mobilization | 61 µM (IC₅₀ for inhibition of Ca²⁺ currents) |
Note: Although specific EC₅₀ values for ERK1/2 phosphorylation and calcium mobilization for all listed agonists were not consistently available in the reviewed literature, it has been demonstrated that both 4-Ppbp and PRE-084 induce ERK1/2 phosphorylation. Furthermore, sigma-1 receptor agonists, including (+)-pentazocine, are known to modulate intracellular calcium levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key experiments cited in the comparison of sigma receptor agonists.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver membranes)
-
Radioligand: [³H]-(+)-pentazocine
-
Unlabeled sigma-1 receptor ligand for non-specific binding determination (e.g., haloperidol)
-
Test compounds (e.g., this compound, other sigma receptor agonists)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid
-
Glass fiber filters (GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue rich in sigma-1 receptors in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-(+)-pentazocine (typically at its Kₔ value)
-
Increasing concentrations of the unlabeled test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
ERK1/2 Phosphorylation Assay via Western Blot
This protocol measures the ability of a sigma-1 receptor agonist to induce the phosphorylation of ERK1/2, a key downstream signaling event.
Materials:
-
Cell line expressing sigma-1 receptors (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, other sigma receptor agonists)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and grow to 70-80% confluency. Serum-starve the cells for a specified period (e.g., 4 hours) to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of the test compound for a specific time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total-ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized phosphorylation levels against the log concentration of the agonist to determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a sigma-1 receptor agonist to induce an increase in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cell line expressing sigma-1 receptors
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Test compounds (e.g., this compound, other sigma receptor agonists)
-
Fluorescence microplate reader or fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Plating: Plate cells in black-walled, clear-bottomed 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Pluronic F-127 helps to disperse the nonpolar AM ester in the aqueous medium.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading for a short period.
-
Add the test compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in sigma receptor signaling and the workflows of key experiments can aid in understanding and experimental design. The following diagrams were created using the DOT language.
References
- 1. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Ppbp Maleate in Neuroprotection: A Data-Driven Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of 4-Ppbp maleate against other prominent neuroprotective agents. This analysis is based on experimental data from preclinical studies, offering a quantitative and objective overview to inform future research and development in the field of neuroprotection.
Abstract
4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate, a potent sigma-1 receptor agonist, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly in the context of ischemic stroke and excitotoxicity. This guide synthesizes available quantitative data to compare the efficacy of this compound with other neuroprotective agents, including other sigma-1 receptor agonists, NMDA receptor antagonists, and antioxidants. The comparison focuses on key metrics such as infarct volume reduction, improvement in cell viability, and reduction in apoptosis. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding and replication of these findings.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of a compound is often evaluated by its ability to reduce the volume of brain tissue damage (infarct) following an ischemic event and to protect neurons from cell death. The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various experimental models.
Table 1: In Vivo Efficacy - Infarct Volume Reduction in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Class | Animal Model | Dosage and Administration | Infarct Volume Reduction (Compared to Control) | Reference |
| This compound | Sigma-1 Receptor Agonist | Rat | 1-day continuous IV infusion | Cortical infarct reduced to 10% ± 3% of ipsilateral hemisphere (vs. 29% ± 5% in control) | [1] |
| This compound | Sigma-1 Receptor Agonist | Rat | 10 micromol/kg/h IV | Cortical infarct reduced to 18% ± 3% of contralateral structure (vs. 31% ± 3% in control) | [2] |
| PRE-084 | Sigma-1 Receptor Agonist | Rat | 5 mg/kg IP | Significantly reduced infarct volume (specific percentage not stated) | [3][4] |
| MK-801 | NMDA Receptor Antagonist | Rat | 0.5 mg/kg IV (30 min post-MCAO) | Cortical infarct reduced by 52% | [5] |
| Memantine | NMDA Receptor Antagonist | Mouse | Not specified | Significantly prevented brain infarct (specific percentage not stated) | |
| Edaravone | Antioxidant | Rat | 3 mg/kg IV (0 and 90 min post-MCAO) | Significantly reduced infarct volume (specific percentage not stated) |
Table 2: In Vitro Efficacy - Neuronal Viability and Apoptosis
| Compound | Class | Cell Model | Insult | Outcome | Reference |
| This compound | Sigma-1 Receptor Agonist | Primary Neurons | Glucose deprivation | Neuroprotective effect observed | |
| SA4503 | Sigma-1 Receptor Agonist | Cultured Retinal Neurons | Glutamate (500 µM) | Dose-dependent reduction in neurotoxicity | |
| Memantine | NMDA Receptor Antagonist | Cultured Hippocampal Neurons | NMDA (10 µM) | Increased viable cells by 43.5%, decreased apoptotic cells by 10% | |
| Edaravone | Antioxidant | Cultured Nerve Cells | SIN-1 (500 µM) | Increased cell survival from 35% to 65% (at 100 µM) |
Mechanisms of Neuroprotection: A Look at the Signaling Pathways
The neuroprotective effects of this compound and its alternatives are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
This compound: Sigma-1 Receptor Agonism
This compound exerts its neuroprotective effects primarily by acting as a high-affinity agonist for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor by 4-Ppbp leads to a cascade of downstream events that collectively contribute to neuronal survival.
One of the key mechanisms is the modulation of intracellular calcium homeostasis. By stabilizing calcium signaling, 4-Ppbp helps prevent the detrimental effects of excitotoxicity, a major contributor to neuronal death in ischemic conditions. Furthermore, studies have shown that 4-Ppbp can attenuate the production of nitric oxide (NO), a key mediator of neuronal damage in stroke. This is achieved by interfering with the activity of neuronal nitric oxide synthase (nNOS).
Recent findings also suggest that 4-Ppbp promotes neuroprotection through the activation of the ERK1/2 signaling pathway. This pathway is known to be involved in cell survival and plasticity.
Alternative Neuroprotective Pathways
-
Other Sigma-1 Receptor Agonists (e.g., PRE-084, SA4503): These compounds share a similar mechanism with 4-Ppbp, acting through the sigma-1 receptor to promote neuroprotection.
-
NMDA Receptor Antagonists (e.g., MK-801, Memantine): These agents work by blocking the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity. By preventing excessive calcium influx through the NMDA receptor channel, these drugs reduce neuronal damage.
-
Antioxidants (e.g., Edaravone): These molecules directly scavenge free radicals, which are highly reactive and damaging molecules produced in excess during ischemic events. By reducing oxidative stress, antioxidants protect cellular components from damage and prevent cell death.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides an overview of the key experimental methodologies employed in these studies.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon suture with a rounded tip is introduced into the ICA via the ECA stump. The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.
-
Reperfusion: For transient MCAO models, the suture is withdrawn after a specific duration (e.g., 90 or 120 minutes) to allow for reperfusion. In permanent MCAO models, the suture remains in place.
-
Infarct Volume Measurement (TTC Staining): 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed. The brains are sliced into coronal sections and incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.
In Vitro Model: Excitotoxicity Assay in Primary Neuronal Cultures
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with the test compound (e.g., this compound or an alternative) for a specific duration.
-
Induction of Excitotoxicity: A high concentration of glutamate (e.g., 100-500 µM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Assessment of Apoptosis (TUNEL Assay): Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
Discussion and Future Directions
The data presented in this guide highlight the promising neuroprotective effects of this compound, particularly in the context of ischemic stroke. Its efficacy in reducing infarct volume is comparable to, and in some cases potentially better than, established neuroprotective agents like NMDA receptor antagonists and antioxidants. The unique mechanism of action, centered on the sigma-1 receptor, offers a distinct therapeutic target with potential for pleiotropic effects beyond direct neuroprotection, including modulation of neuroinflammation and enhancement of neuroplasticity.
-
Standardized Comparative Studies: Conducting well-controlled studies that directly compare the neuroprotective efficacy of this compound with other promising agents using standardized animal models and outcome measures.
-
Exploration of Combination Therapies: Investigating the potential synergistic effects of combining this compound with other neuroprotective agents that have complementary mechanisms of action.
-
Long-term Functional Outcomes: Assessing the long-term effects of this compound on functional recovery and cognitive deficits following ischemic injury.
-
Translational Studies: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human stroke patients.
References
- 1. Effects of MK-801 concentration on cell proliferation in rats with focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Antagonism: 4-Ppbp Maleate vs. Ifenprodil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable NMDA receptor antagonists, 4-Ppbp maleate and ifenprodil. Both compounds exhibit neuroprotective properties through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. However, they possess distinct pharmacological profiles, including differing potencies, selectivities, and mechanisms of action. This document aims to objectively present the available experimental data to aid in the selection and application of these molecules in neuroscience research and drug development.
Quantitative Comparison of Antagonist Properties
The following table summarizes the key quantitative parameters for this compound and ifenprodil based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Parameter | This compound | Ifenprodil | Reference |
| Primary Target(s) | Sigma-1 Receptor (Agonist), NMDA Receptor (Antagonist) | NMDA Receptor (Antagonist) | [1][2][3] |
| NMDA Receptor Subtype Selectivity | Selective for NR1a/2B | Highly selective for GluN2B-containing receptors | [1][3] |
| Mechanism of NMDA Receptor Antagonism | Non-competitive | Non-competitive, binds to the GluN1/GluN2B interface | |
| IC50 for NMDA Receptor Inhibition | ~2 µM (for NR1a/2B expressed in Xenopus oocytes) | ~0.34 µM (for NR1A/NR2B receptors) |
Mechanism of Action and Signaling Pathways
Both this compound and ifenprodil exert their effects by modulating the activity of the NMDA receptor, a ligand-gated ion channel that, when excessively activated, can lead to excitotoxicity and neuronal death. However, their mechanisms diverge significantly due to the dual activity of this compound.
Ifenprodil acts as a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit. It binds to a specific site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting channel opening and subsequent calcium influx. This targeted antagonism of GluN2B-containing receptors is believed to contribute to its neuroprotective effects with a potentially better side-effect profile compared to non-selective NMDA receptor blockers.
This compound , in addition to its role as a non-competitive antagonist of NR1a/2B NMDA receptors, is also a potent agonist of the sigma-1 receptor. This dual pharmacology complicates its mechanism of action. The neuroprotective effects of this compound are attributed to both its NMDA receptor antagonism and its activation of the sigma-1 receptor. A key downstream effect of this compound is the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production, a critical mediator of neuronal damage.
The following diagrams illustrate the signaling pathways associated with NMDA receptor antagonism by these compounds.
Experimental Protocols
The characterization of NMDA receptor antagonists often involves electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method using Xenopus oocytes expressing specific NMDA receptor subunits. This allows for the precise measurement of ion channel activity in a controlled environment.
General Experimental Protocol for Assessing NMDA Receptor Antagonism in Xenopus Oocytes:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the baseline current.
-
Co-apply the antagonist (ifenprodil or this compound) at varying concentrations with the agonists.
-
Record the resulting current inhibition.
-
Wash out the antagonist to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit the data to a logistic equation to determine the IC50 value.
-
The following diagram illustrates a generalized workflow for such an experiment.
Logical Relationship in Neuroprotection
The neuroprotective effects of both compounds stem from their ability to mitigate the detrimental downstream consequences of excessive NMDA receptor activation. The logical flow from receptor antagonism to cellular protection is depicted below.
Conclusion
Both this compound and ifenprodil are valuable tools for investigating the role of GluN2B-containing NMDA receptors in health and disease. Ifenprodil offers higher potency and selectivity for the NMDA receptor itself, making it a more specific tool for studying direct NMDA receptor antagonism. In contrast, this compound presents a more complex pharmacological profile with its dual action on sigma-1 and NMDA receptors. This dual activity may offer unique therapeutic potential, particularly in conditions where both pathways are implicated, but also necessitates more complex experimental designs to dissect the contribution of each target to the observed effects. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-Ppbp Maleate and Other Sigma-1 Receptor Ligands' Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of 4-Ppbp maleate and other sigma-1 receptor (σ1R) ligands across various cell lines. While this compound is a well-documented neuroprotective agent, its potential as an anti-cancer agent remains largely unexplored. This document aims to bridge this gap by summarizing the known effects of σ1R modulation in cancer cells, presenting available data for other σ1R ligands as a benchmark, and providing detailed experimental protocols for the assessment of cellular viability.
Introduction to this compound and the Sigma-1 Receptor
4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1R is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. In the context of cancer, σ1R is frequently overexpressed in a variety of tumor types, including breast, lung, prostate, and colon cancers, and has been implicated in promoting cancer cell survival and proliferation. This overexpression makes the σ1R a promising target for novel anti-cancer therapies.
While the neuroprotective effects of this compound are well-established, this guide will focus on the broader implications of σ1R agonism and antagonism in cancer cell lines, using data from other known ligands to infer the potential activity of this compound and to underscore the need for direct experimental validation.
Comparative Analysis of Sigma-1 Receptor Ligand Activity
Due to the limited availability of public data on the direct anti-cancer activity of this compound, this section presents a comparative summary of the effects of other well-characterized σ1R ligands in various cancer cell lines. This data provides a framework for understanding how σ1R modulation can impact cancer cell viability and can serve as a basis for designing future studies involving this compound.
| Ligand | Type | Cell Line(s) | Observed Effect | IC50/EC50 | Reference(s) |
| (+)-Pentazocine | Agonist | C6 glioma | Cytotoxicity at high concentrations | EC50: 710 µM | [2] |
| Uveal melanoma | Increased cell proliferation at low concentrations, reduced colony formation at 25 µM | Not reported | [3] | ||
| MCF7σ1, SK-N-SH | Increased store-operated Ca2+ entry | Not applicable | [4] | ||
| PRE-084 | Agonist | 661W (photoreceptor cell line) | Positive modulation of Nrf2 and downstream antioxidant genes | Not applicable | [5] |
| (+)-SKF10047 | Agonist | A549 (lung carcinoma), MCF7 (breast cancer) | Increased mitochondrial bioenergetics, decreased reliance on aerobic glycolysis | Not reported | |
| Haloperidol | Antagonist | C6 glioma | Cytotoxicity | EC50: 58 µM | |
| Uveal melanoma | Inhibition of cancer growth | Not reported | |||
| Rimcazole | Antagonist | C6 glioma | Cytotoxicity | EC50: 31 µM | |
| AC915 | Antagonist | C6 glioma | Cytotoxicity at high concentrations | EC50: 819 µM |
Note: The presented IC50/EC50 values should be interpreted with caution as they are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay used.
Signaling Pathways of Sigma-1 Receptor Modulation
The following diagrams illustrate the key signaling pathways influenced by σ1R ligands.
References
- 1. bio-techne.com [bio-techne.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Independent Verification of 4-Ppbp Maleate Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate for its primary targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, relative to other common sigma receptor ligands. The information presented is collated from publicly available experimental data to assist researchers in evaluating 4-Ppbp maleate for their specific applications.
Comparative Binding Affinity of Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki) of 4-Ppbp and a selection of alternative sigma receptor ligands. A lower Ki value indicates a higher binding affinity. It is important to note that while 4-Ppbp is widely cited as a potent and selective σ₁ receptor agonist, specific Ki values were not consistently available in the reviewed literature.
| Compound | Sigma-1 (σ₁) Receptor Ki (nM) | Sigma-2 (σ₂) Receptor Ki (nM) | Selectivity (σ₂ Ki / σ₁ Ki) | Reference |
| 4-Ppbp | Not explicitly stated, described as "potent" and "highly specific" agonist[1][2][3] | Not explicitly stated | Not explicitly stated | |
| (+)-Pentazocine | ~3 | >1000 | >333 | [4] |
| Haloperidol | 3.2 | 4.3 | 1.3 | |
| 1,3-di-o-tolyl-guanidine (DTG) | 35.5 | 39.9 | 1.1 | |
| SA4503 (Cutamesine) | 4.6 | 63.1 | 13.7 | |
| FE-SA4503 | 8.0 | 113.2 | 14.1 | |
| 4-IBP | 1.7 | 25.2 | 14.8 | [5] |
| PB28 | High affinity for σ₂ | High affinity | Selective for σ₂ | |
| Rimcazole | - | - | σ₂ antagonist |
Experimental Protocols for Sigma Receptor Binding Assays
The determination of binding affinities for sigma receptors is typically performed using competitive radioligand binding assays. These assays measure the ability of a test compound, such as this compound, to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Sigma-1 Receptor Binding Assay
This protocol is adapted from established methodologies for determining the binding affinity of a test compound for the σ₁ receptor.
Materials:
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Tissue Source: Guinea pig brain or liver membranes, or cells expressing recombinant σ₁ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test Compound: this compound and other comparison ligands at varying concentrations.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Workflow:
Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize tissue rich in σ₁ receptors (e.g., guinea pig liver) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well and incubate to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess haloperidol) from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay
This protocol outlines the general steps for determining the Ki of a test compound at the σ₂ receptor, which has been identified as Transmembrane Protein 97 (TMEM97).
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)
-
Masking Ligand: (+)-Pentazocine (to saturate σ₁ receptors)
-
Non-specific binding control: Haloperidol or unlabeled DTG (10 µM)
-
Tissue Source: Rat liver membranes or cells expressing recombinant σ₂/TMEM97 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test Compound: this compound and other comparison ligands at varying concentrations.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Workflow:
Caption: Workflow for Sigma-2 Receptor Competitive Binding Assay.
Procedure:
-
Membrane Preparation: Similar to the σ₁ assay, prepare membranes from a tissue source rich in σ₂ receptors, such as rat liver.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DTG, a concentration of (+)-pentazocine sufficient to saturate σ₁ receptors, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation and incubate to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Calculate specific binding to σ₂ receptors and determine the IC₅₀ and Ki values for the test compound.
Signaling Pathways
4-Ppbp is known to exert its neuroprotective effects through the modulation of specific signaling pathways upon binding to the σ₁ receptor. The general signaling cascades for both sigma receptor subtypes are also outlined below.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon agonist binding, it can translocate and interact with a variety of downstream effectors.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Activation of the σ₁ receptor by agonists like 4-Ppbp leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ₁ receptor then modulates the activity of various ion channels and receptors. Specifically for 4-Ppbp, this activation has been shown to inhibit neuronal nitric oxide synthase (nNOS) and activate the ERK1/2 signaling pathway, both of which contribute to its neuroprotective effects.
Sigma-2 (σ₂) / TMEM97 Receptor Signaling
The σ₂ receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation. It can form complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to regulate cellular processes.
Caption: Simplified Sigma-2/TMEM97 Receptor Signaling Pathway.
Ligand binding to the σ₂/TMEM97 receptor can influence cholesterol transport and modulate signaling pathways related to cell growth and survival, such as the epidermal growth factor receptor (EGFR) pathway. In the context of cancer, σ₂ receptor agonists have been shown to induce apoptosis.
References
- 1. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Ppbp Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Ppbp maleate, a selective sigma-1 receptor agonist. The content focuses on its therapeutic potential in two key areas: tendon regeneration, often in combination with the muscarinic acetylcholine receptor agonist Oxotremorine M (Oxo-M), and neuroprotection against excitotoxic injury.
Executive Summary
4-Phenyl-1-(4-phenylbutyl)piperidine maleate (this compound) has demonstrated significant therapeutic promise in preclinical studies. In the realm of regenerative medicine, its synergistic action with Oxotremorine M promotes tenogenic differentiation and enhances tendon healing. As a neuroprotective agent, this compound mitigates neuronal cell death induced by excitotoxicity. This guide synthesizes the available experimental data to provide a clear comparison of its efficacy in both cellular and whole-organism models, details the experimental methodologies employed, and visualizes the underlying signaling pathways.
Tendon Regeneration: A Synergistic Approach
In the context of tendon repair, this compound is most notably studied in conjunction with Oxotremorine M. This combination has been shown to synergistically stimulate endogenous tendon stem/progenitor cells (TSCs), leading to improved healing outcomes.
In Vitro Efficacy
The combination of this compound and Oxo-M has been shown to significantly increase the expression of key tendon-related genes in TSCs.[1] A one-week treatment with 10 µM 4-Ppbp and 1 mM Oxo-M resulted in a 6- to 36-fold increase in the expression of genes such as Collagen Type I (COL-I), Collagen Type III (COL-III), Tenascin-C (Tn-C), Vimentin (VIM), Tenomodulin (TnmD), and Scleraxis (Scx).[1]
| Gene Marker | Fold Increase (4-Ppbp + Oxo-M) | Treatment Condition | Reference |
| COL-I | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week | [1] |
| COL-III | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week | [1] |
| Tn-C | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week | [1] |
| VIM | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week | |
| TnmD | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week | |
| Scx | ~8-38 fold | 10 µM 4-Ppbp + 1 mM Oxo-M, 1 week |
In Vivo Efficacy
In vivo studies utilizing a rat patellar tendon transection model have demonstrated that the delivery of this compound and Oxo-M significantly enhances tendon healing and functional restoration. Treatment with this combination resulted in a more native-like tendon structure with reorganized collagen fibers compared to untreated controls, which formed scar-like tissue. While initial studies with fibrin gel delivery showed functional restoration to approximately 83.4% of native tendons, the use of multidomain peptide (MDP) hydrogels for sustained release further improved healing outcomes.
| Parameter | Outcome with 4-Ppbp + Oxo-M | Animal Model | Delivery Vehicle | Reference |
| Tendon Structure | Native-like, reorganized collagen fibers | Rat patellar tendon transection | Fibrin gel, MDP hydrogel | |
| Functional Restoration | ~83.4% of native tendon | Rat patellar tendon transection | Fibrin gel | |
| Collagen Alignment | Superior with MDP hydrogel delivery | Rat patellar tendon transection | MDP hydrogel vs. Fibrin gel |
Comparison with Other Therapeutic Alternatives for Tendon Repair
The combination of this compound and Oxo-M presents a novel small molecule-based approach to tendon regeneration. Other experimental therapies for tendon repair include:
-
Growth Factors: Connective Tissue Growth Factor (CTGF) has been shown to stimulate TSCs. The efficacy of the 4-Ppbp and Oxo-M combination on gene expression is reported to be on par with CTGF.
-
Stem Cell Therapy: Mesenchymal stem cells (MSCs) derived from bone marrow or adipose tissue are being investigated for their potential to differentiate into tenocytes and promote healing.
-
Platelet-Rich Plasma (PRP): PRP is used to deliver a high concentration of growth factors to the injury site.
-
Biomaterials and Scaffolds: Natural and synthetic scaffolds are used to provide structural support and guide tissue regeneration.
The 4-Ppbp and Oxo-M combination offers the advantage of being a cell-free, "off-the-shelf" therapy that can be delivered via injectable hydrogels for sustained release, potentially reducing the complexity and cost associated with cell-based therapies.
Experimental Protocols
-
Cell Culture: Rat TSCs are cultured in a standard growth medium.
-
Treatment: Cells are treated with 10 µM this compound and 1 mM Oxotremorine M for 7 days.
-
Analysis: Gene expression of tendon-related markers (COL-I, COL-III, Tn-C, VIM, TnmD, Scx) is quantified using real-time polymerase chain reaction (RT-PCR).
-
Animal Model: A full-thickness transverse incision is made in the patellar tendon of adult rats.
-
Treatment: A delivery vehicle (e.g., fibrin gel or MDP hydrogel) containing this compound and Oxotremorine M is applied to the transection site.
-
Evaluation: After a set period (e.g., 2 weeks), tendon healing is assessed through histological analysis (H&E and Masson's Trichrome staining), immunofluorescence for tendon markers, and biomechanical testing to determine functional recovery.
Signaling Pathway for Tendon Regeneration
The pro-tenogenic effects of the this compound and Oxotremorine M combination are mediated through the activation of distinct but convergent signaling pathways. 4-Ppbp acts as a sigma-1 receptor (σ1R) agonist, while Oxo-M activates muscarinic acetylcholine receptors (AChRs). This dual activation is believed to synergistically lead to the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK1/2), key regulators of cell proliferation and differentiation, ultimately promoting the expression of tenogenic genes.
Neuroprotection: Combating Excitotoxicity
This compound, as a selective sigma-1 receptor agonist, has shown significant neuroprotective effects in models of excitotoxic brain injury.
In Vitro Efficacy
In primary hippocampal neurons, pre-treatment with this compound significantly reduces neuronal cell death induced by glutamate exposure. This neuroprotective effect is associated with the stabilization of the mitochondrial membrane potential. Studies have shown that 4-Ppbp can cause the phosphorylation of ERK1/2, and this effect is linked to its neuroprotective action. While specific concentration-dependent cell death reduction percentages are not consistently reported across studies, the qualitative evidence for its protective effects is strong.
In Vivo Efficacy
In a neonatal mouse model of excitotoxic brain injury induced by intracortical injection of ibotenate, a single intraperitoneal injection of this compound one hour after the insult significantly reduced microglial activation and the size of the resulting lesion in both cortical gray and white matter.
| Parameter | Outcome with 4-Ppbp | Animal Model | Reference |
| Microglial Activation | Significantly reduced | Neonatal mouse excitotoxic brain injury | |
| Lesion Size | Significantly reduced in gray and white matter | Neonatal mouse excitotoxic brain injury |
Comparison with Other Neuroprotective Agents
The neuroprotective effects of this compound are attributed to its agonistic activity at the sigma-1 receptor. Other sigma-1 receptor agonists, such as PRE-084, have also been shown to be neuroprotective. However, one study indicated that while both 4-Ppbp and PRE-084 induced ERK1/2 phosphorylation, only 4-Ppbp conferred neuroprotection against glucose deprivation, suggesting different downstream mechanisms or potencies. Other classes of neuroprotective agents being investigated for excitotoxicity include NMDA receptor antagonists (e.g., MK-801) and AMPA receptor antagonists (e.g., NBQX). The advantage of targeting the sigma-1 receptor is its role as a chaperone protein at the endoplasmic reticulum-mitochondria interface, allowing it to modulate multiple downstream pathways involved in cell survival, including calcium homeostasis and oxidative stress, potentially offering a broader therapeutic window compared to direct receptor antagonists.
Experimental Protocols
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rodents.
-
Treatment: Neurons are pre-treated with varying concentrations of this compound for a specified time.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.
-
Analysis: Cell viability is assessed using assays such as Propidium Iodide (PI) and Calcein AM staining or MTT assay. Mitochondrial membrane potential can be measured using fluorescent dyes like TMRM.
-
Animal Model: On a specific postnatal day (e.g., P5), mouse pups are anesthetized.
-
Induction of Injury: The glutamatergic agonist ibotenate is injected intracerebrally into the sensorimotor cortex.
-
Treatment: this compound is administered systemically (e.g., intraperitoneal injection) at a specific time point relative to the injury.
-
Evaluation: At a later time point, brain tissue is collected and analyzed for lesion size (e.g., using cresyl violet staining), and markers of neuroinflammation (e.g., Iba1 for microglia) are assessed by immunohistochemistry.
Signaling Pathway for Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of the sigma-1 receptor. This receptor, located at the mitochondria-associated endoplasmic reticulum membrane, acts as a molecular chaperone. Upon activation by 4-Ppbp, it can translocate and interact with various ion channels and signaling proteins. A key mechanism involves the modulation of calcium homeostasis, preventing the mitochondrial calcium overload that is a hallmark of excitotoxicity. Additionally, activation of the sigma-1 receptor can lead to the phosphorylation of ERK1/2, a kinase involved in pro-survival signaling pathways.
Conclusion
This compound demonstrates considerable promise as a therapeutic agent in both regenerative medicine and neuroprotection. Its efficacy, particularly when combined with Oxotremorine M for tendon repair, is supported by robust preclinical data. The ability to modulate fundamental cellular processes such as gene expression, differentiation, and survival through the sigma-1 receptor pathway underscores its potential for further development. This guide provides a foundational overview for researchers and drug development professionals to assess the current landscape of this compound research and to inform the design of future studies. Further investigation is warranted to explore its full clinical potential, including long-term safety and efficacy in larger animal models, and to optimize delivery strategies for targeted and sustained therapeutic effects.
References
A Comparative Guide to Neuroprotective Agents for Ischemia: 4-Ppbp Maleate vs. Edaravone and N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical area of research. This guide provides a detailed comparison of 4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) maleate, a potent sigma-1 receptor ligand, with two other well-characterized neuroprotective agents: Edaravone, a free radical scavenger, and N-acetylcysteine (NAC), a glutathione precursor and antioxidant. This comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy in reducing ischemic damage, and the experimental protocols used to evaluate them.
At a Glance: Comparative Efficacy
The following table summarizes the key efficacy data for 4-Ppbp maleate, Edaravone, and N-acetylcysteine in preclinical models of focal cerebral ischemia. It is important to note that these data are compiled from separate studies, and direct head-to-head comparative studies are limited. Variations in experimental models, drug dosages, and administration timing should be considered when interpreting these results.
| Neuroprotective Agent | Animal Model | Ischemia/Reperfusion Duration | Key Efficacy Outcome | Results |
| This compound | Rat (Wistar) | 2h MCAO / 7d reperfusion | Cortical Infarct Volume | ↓ 40% vs. saline control[1] |
| Rat (Wistar) | 2h MCAO / 4d reperfusion | Cortical Infarct Volume | ↓ 66% vs. saline control (1-day treatment)[2] | |
| Edaravone | Rat (Sprague-Dawley) | 90min MCAO / 24h reperfusion | Infarct Volume | Significantly reduced vs. vehicle control[3] |
| Rat | Transient MCAO | Infarct Size | Significantly reduced vs. control[4] | |
| N-acetylcysteine (NAC) | Rat (Sprague-Dawley) | 45min MCAO / 24h reperfusion | Infarct Volume | ↓ 49.7% vs. untreated control[5] |
| Mouse | Photochemically induced thrombosis | Infarct Volume | Significantly reduced vs. control |
MCAO: Middle Cerebral Artery Occlusion
Delving Deeper: Mechanisms of Neuroprotection
The neuroprotective effects of these three agents are mediated through distinct signaling pathways, offering different therapeutic targets within the ischemic cascade.
This compound: Modulating the Sigma-1 Receptor
4-Ppbp is a potent ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its neuroprotective mechanism is primarily linked to the modulation of neuronal nitric oxide synthase (nNOS) activity.
Signaling pathway of this compound in ischemia.
Studies have shown that 4-Ppbp attenuates the coupling of nNOS with postsynaptic density protein 95 (PSD-95), a key interaction for nNOS activation following NMDA receptor-mediated calcium influx. By disrupting this interaction, 4-Ppbp reduces the excessive production of nitric oxide, a major contributor to excitotoxicity and neuronal damage in ischemia.
Edaravone: A Potent Scavenger of Free Radicals
Edaravone is a powerful antioxidant that effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite. Its neuroprotective effects are attributed to the mitigation of oxidative stress, a central pathological event in ischemia-reperfusion injury.
Signaling pathway of Edaravone in ischemia.
Beyond direct radical scavenging, Edaravone has been shown to activate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway enhances the endogenous antioxidant capacity of cells, providing further protection against ischemic injury.
N-acetylcysteine (NAC): Replenishing Cellular Antioxidant Defenses
N-acetylcysteine is a precursor to L-cysteine and subsequently glutathione (GSH), a critical intracellular antioxidant. Its neuroprotective mechanism hinges on replenishing depleted GSH stores and directly scavenging ROS.
Signaling pathway of N-acetylcysteine in ischemia.
Furthermore, NAC has been shown to inhibit endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins that can trigger apoptosis. Recent studies also suggest that NAC may exert its protective effects by promoting the protective molecule DJ-1, which in turn regulates the PTEN/Akt signaling pathway, a crucial cascade for cell survival.
Experimental Methodologies: A Closer Look
The evaluation of these neuroprotective agents relies on standardized preclinical models and assessment techniques.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
A widely used experimental model to mimic focal cerebral ischemia in humans.
Workflow for the MCAO procedure in rats.
Protocol:
-
Anesthesia: The rat is anesthetized, typically with an inhalant anesthetic like isoflurane.
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA and the pterygopalatine artery are carefully ligated.
-
Suture Insertion: A specialized monofilament suture is introduced into the ICA through a small incision in the ECA stump.
-
Occlusion: The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal ischemia.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 45 to 120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Closure and Recovery: The incision is closed, and the animal is allowed to recover with appropriate post-operative care.
Assessment of Infarct Volume: TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common and reliable method for visualizing and quantifying the extent of ischemic damage in brain tissue.
Protocol:
-
Brain Extraction: At a predetermined time point after ischemia/reperfusion, the animal is euthanized, and the brain is rapidly removed.
-
Sectioning: The brain is sectioned into coronal slices of uniform thickness (typically 2 mm).
-
Staining: The brain slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).
-
Mechanism: In viable tissue, mitochondrial dehydrogenases reduce TTC to a red formazan product. In the infarcted tissue, where these enzymes are inactive, the tissue remains unstained (white).
-
Quantification: The stained slices are imaged, and the area of infarction (white) and the total area of the hemisphere are measured for each slice. The infarct volume is then calculated by integrating the infarct areas across all slices.
Evaluation of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Brain tissue is fixed (e.g., with paraformaldehyde), and thin sections are prepared.
-
Permeabilization: The tissue sections are treated with a permeabilizing agent (e.g., proteinase K or Triton X-100) to allow the labeling reagents to access the cell nucleus.
-
Labeling Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescently labeled). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled cells (TUNEL-positive) are visualized using fluorescence microscopy. The number of apoptotic cells can then be quantified in specific brain regions.
Conclusion
This compound, Edaravone, and N-acetylcysteine represent promising, yet distinct, approaches to neuroprotection in the context of ischemic stroke. This compound offers a targeted approach by modulating the sigma-1 receptor and downstream signaling pathways involved in excitotoxicity. Edaravone and NAC provide broader antioxidant effects, with Edaravone being a direct scavenger of free radicals and NAC acting to replenish the cell's own antioxidant defenses.
While the preclinical data for all three agents are encouraging, the lack of direct comparative studies makes it challenging to definitively rank their efficacy. Future research should focus on head-to-head comparisons in standardized ischemic models to better elucidate their relative therapeutic potential. Furthermore, exploring combination therapies that target multiple pathways in the ischemic cascade may offer a more effective strategy for stroke treatment. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and interpreting such studies.
References
- 1. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 4-Ppbp Maleate in Experimental Neuroprotection
A comprehensive guide for researchers and drug development professionals on the statistical and experimental profile of 4-Ppbp maleate, a neuroprotective agent, in comparison to other relevant compounds.
This guide provides a detailed comparison of this compound with other neuroprotective agents, focusing on their efficacy in preclinical models of ischemic stroke. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in neuroprotective research.
Executive Summary
4-Phenyl-1-(4-phenylbutyl)piperidine maleate (this compound) is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, specifically targeting the NR1a/2B subtype.[1][2][3] Experimental data robustly demonstrates its neuroprotective effects in various in vitro and in vivo models of cerebral ischemia. This guide presents a comparative analysis of this compound against other σ1 receptor agonists—SA4503, TS-157, and fluvoxamine—and the NMDA receptor antagonist MK-801. The comparison is based on receptor binding affinities, in vivo efficacy in reducing infarct volume, and in vitro neuroprotective effects.
Comparative Data on Neuroprotective Agents
The following tables summarize the key quantitative data from various experimental studies, allowing for a direct comparison of this compound and its alternatives.
| Compound | Target(s) | Receptor Binding Affinity | In Vitro Efficacy | In Vivo Efficacy (tMCAO Model) |
| This compound | σ1 Receptor (Agonist), NR1a/2B NMDA Receptor (Antagonist) | IC50 (NR1a/2B): 2 µM[2] | Reduces glutamate-induced neuronal cell death. Elicits ERK1/2 phosphorylation in primary neurons. | Rat: 1 µmol/kg/h IV for 1 day reduces cortical infarct volume by ~65% (from 29% to 10% of hemisphere). Cat: 0.1 µmol/kg/h IV reduces hemispheric injury volume by 45%; 1 µmol/kg/h IV reduces it by ~79% (from 29% to 6% of hemisphere). |
| SA4503 | σ1 Receptor (Agonist) | Ki (σ1): 4.6 nM; IC50 (σ1): 17.4 nM | Reduces glutamate-induced neurotoxicity in retinal neurons (0.1-100 µM). Protects cortical neurons from oxidative stress-induced cell death. | Rat: 0.5 mg/kg did not show a significant reduction in infarct volume at 7 days post-MCAO. |
| TS-157 | σ1 Receptor (Agonist) | Not specified | Induces neurite outgrowth in N1E-115 cells in a concentration-dependent manner (0.1–10 μM). | Significantly accelerated the recovery of motor function in rats with tMCAO. |
| Fluvoxamine | σ1 Receptor (Agonist), SSRI | Ki (σ1): < 100 nM | Confers neuroprotection by inhibiting infiltration of peripheral leukocytes and M1 polarization of microglia/macrophages. | Rat: 20 mg/kg given post-ischemia significantly reduces total and cortical infarct volume. |
| MK-801 | NMDA Receptor (Antagonist) | Not specified | Confers neuroprotection against glutamate-induced excitotoxic injury. | Rat: 0.5 mg/kg IV post-MCAO reduces cortical infarct volume by 52%. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.
Caption: Signaling Pathway of this compound in Neuroprotection.
Caption: Experimental Workflow for In Vivo Neuroprotection Assay (tMCAO).
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol is a standard method for inducing focal cerebral ischemia to model stroke in rodents.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with isoflurane or a similar anesthetic. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover. Post-operative analgesia is provided as required.
Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between viable and infarcted brain tissue.
-
Brain Preparation: Following the desired reperfusion period, the animal is euthanized, and the brain is rapidly removed and placed in cold saline.
-
Slicing: The brain is sliced into 2 mm coronal sections using a brain matrix.
-
Staining: The slices are incubated in a 2% solution of TTC in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue remains white. The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This in vitro assay assesses the neuroprotective effects of a compound against glutamate-induced neuronal death.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).
-
Glutamate Exposure: Glutamate is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).
-
Viability Assessment: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., calcein-AM/propidium iodide). A higher percentage of viable cells in the treated group compared to the glutamate-only control indicates a neuroprotective effect.
Conclusion
The collective experimental data indicates that this compound is a promising neuroprotective agent with a dual mechanism of action involving both σ1 receptor agonism and NMDA receptor antagonism. Its efficacy in reducing infarct volume in animal models of stroke is well-documented. When compared to other σ1 receptor agonists, this compound demonstrates a distinct profile, though direct comparative studies are limited. The NMDA receptor antagonist MK-801 also shows significant neuroprotection, highlighting the importance of targeting excitotoxicity in ischemic injury. Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of clinical stroke treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma receptor | NMDAR | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of 4-Ppbp Maleate: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 4-Ppbp maleate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical to mitigate potential hazards to both human health and the environment.
Key Chemical and Physical Properties
A summary of the relevant properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 201216-39-9[1][2][3][4] |
| Molecular Formula | C21H27N.C4H4O4 |
| Molecular Weight | 409.52 g/mol |
| Solubility | Soluble to 25 mM in ethanol and DMSO |
| Storage | Store at room temperature or in a cool, well-ventilated area in a tightly sealed container. For long-term storage, -20°C for up to 2 years (powder) or -80°C for up to 6 months (in DMSO) is recommended. |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures should be followed for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Disposal of Solid this compound:
-
Step 1: Collect waste this compound powder in a clearly labeled, sealed container.
-
Step 2: The container should be designated for "Hazardous Chemical Waste" and should include the full chemical name: "this compound."
-
Step 3: Dispose of the container through an approved waste disposal plant. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of solid this compound in regular trash.
3. Disposal of this compound Solutions:
-
Step 1: Collect solutions containing this compound in a sealed, leak-proof container.
-
Step 2: The container must be clearly labeled as "Hazardous Waste," listing "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Step 3: Due to its high toxicity to aquatic life, do not pour this compound solutions down the drain.
-
Step 4: Arrange for the disposal of the waste solution through an approved hazardous waste disposal service, in accordance with federal, state, and local regulations.
4. Decontamination of Labware:
-
Step 1: Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
Step 2: Rinse the contaminated items with a suitable solvent (e.g., ethanol) to remove residual compound.
-
Step 3: Collect the rinse solvent as hazardous waste and dispose of it according to the procedures for this compound solutions.
-
Step 4: After the initial rinse, wash the labware with soap and water.
5. Spill Management: In the event of a spill, follow these procedures:
-
Step 1: Evacuate the immediate area if the spill is large or if there is a risk of inhalation.
-
Step 2: Wear appropriate PPE before attempting to clean the spill.
-
Step 3: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Step 4: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Step 5: Place the absorbent material into a sealed container for hazardous waste disposal.
-
Step 6: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 4-Ppbp maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Ppbp maleate, a potent sigma-1 receptor ligand and agonist. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1]. A thorough risk assessment should be conducted before handling. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects eyes from dust particles and accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, consider double-gloving or using thicker chemical-resistant gloves. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. |
| Body Protection | A knee-length laboratory coat made of a polyester-cotton blend or a similar protective material.[2][3] Ensure cuffs are snug. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher particulate respirator is required.[4] | Prevents inhalation of airborne powder, which is harmful if ingested. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
